(R)-3-Boc-amino-butylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170367-69-8 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-3-amino-1-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170367-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Boc-amino-butylamine: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-3-Boc-amino-butylamine, a key chiral building block in pharmaceutical and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Core Chemical Properties
This compound, systematically named tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate, is a versatile synthetic intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical transformations at the free primary amine, making it an invaluable tool in multi-step organic synthesis.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 188.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 170367-69-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Orange viscous oil | --INVALID-LINK-- |
| Boiling Point (Predicted) | 282.6 ± 23.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 0.972 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Optical Rotation ([α]D²⁵) | -5.5 ± 1º (c=1 in CH₃OH) | --INVALID-LINK-- |
| Purity | ≥ 98% (NMR) | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |
Solubility
This compound is reported to be soluble in organic solvents such as methanol and ethanol.[1] This solubility profile is consistent with its molecular structure, which contains both a polar primary amine and a nonpolar Boc-protected amine and alkyl chain.
Stability and Reactivity
The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a variety of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[2] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free diamine.[3] The primary amine of this compound is nucleophilic and can participate in a wide range of chemical reactions, including acylation, alkylation, and condensation with carbonyl compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for similar compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective protection of one of the amino groups of (R)-butane-1,3-diamine. A general procedure for the Boc protection of a primary amine is outlined below.
Materials:
-
(R)-butane-1,3-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (R)-butane-1,3-diamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Add a base such as triethylamine (1.1 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) in DCM to the stirred mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Analytical Characterization
The structure and purity of this compound can be confirmed using various analytical techniques.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. Other signals corresponding to the protons on the butyl chain would also be present.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon of the carbamate.
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the N-H bending of the carbamate, and the C=O stretching of the carbamate group (around 1680-1700 cm⁻¹).
2.3.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Applications in Drug Development
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds.[5] Its bifunctional nature, with one protected and one free amine, allows for its incorporation into more complex molecules through selective reactions. The chiral center is often crucial for the biological activity of the final drug molecule.
Signaling Pathways
As a synthetic building block, this compound is not known to be directly involved in any specific biological signaling pathways. Its utility lies in its role as a precursor for the synthesis of biologically active molecules that may target various signaling pathways.
This technical guide provides a foundational understanding of the chemical properties and handling of this compound. Researchers are encouraged to consult the cited literature and safety data sheets for more detailed information.
References
(R)-3-Boc-amino-butylamine: A Technical Guide for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Boc-amino-butylamine (CAS 170367-69-8) is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a primary amine, a stereocenter, and a Boc-protected secondary amine, makes it a versatile synthon for creating complex, biologically active molecules. This guide provides an in-depth examination of its chemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on the underlying principles that govern its utility in drug discovery and development.
Introduction: The Strategic Value of a Chiral Diamine Synthon
Chiral amines are foundational structural elements in a vast number of pharmaceuticals, with some estimates suggesting they are present in 40-45% of small-molecule drugs.[1][2] this compound emerges as a particularly valuable reagent due to its bifunctional nature. The terminal primary amine offers a reactive handle for nucleophilic substitution or amide bond formation, while the tert-butoxycarbonyl (Boc) group provides robust, yet labile, protection for the secondary amine at the chiral center.[3][4]
The strategic placement of the Boc group is critical. It temporarily masks the nucleophilicity of the secondary amine, allowing for selective reactions at the primary amine.[5][6] This orthogonality is fundamental to multistep synthetic sequences, preventing undesired side reactions and simplifying purification. The Boc group's stability to a wide range of non-acidic conditions and its clean, acid-mediated removal make it one of the most common amine protecting groups in modern synthesis.[7][8] The inherent (R)-stereochemistry of this molecule is often crucial for achieving the desired biological activity and target specificity in pharmaceutical agents.[3]
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective use in the laboratory, from reaction setup to storage.
| Property | Value | Source(s) |
| CAS Number | 170367-69-8 | [9][10] |
| Molecular Formula | C₉H₂₀N₂O₂ | [9][11] |
| Molecular Weight | 188.27 g/mol | [9][11] |
| IUPAC Name | tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate | [9] |
| Appearance | Orange viscous oil | [3][11] |
| Purity | ≥ 98% (by NMR) | [3][11] |
| Optical Rotation | [α]D²⁵ = -5.5 ± 1º (c=1 in CH₃OH) | [3][11] |
| Storage Conditions | Store at 0-8 °C | [11] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development.[12][13] The preparation of this compound typically involves strategies that establish the chiral center early and carry it through the synthetic sequence. A common conceptual approach involves the asymmetric reduction of a suitable keto-imine or the use of a chiral starting material derived from the chiral pool.
The following diagram illustrates a generalized workflow for synthesizing chiral Boc-protected amines, highlighting the critical stages of stereocontrol and protection.
Caption: Generalized workflow for chiral amine synthesis.
Causality in Synthesis: The choice of a reductive amination strategy is often dictated by the need for high enantioselectivity.[14] Catalytic systems, often employing rhodium or iridium complexes with chiral ligands, are capable of delivering the desired stereoisomer with high fidelity.[12] Following the formation of the chiral diamine, the selective protection of one amine group is paramount. The use of di-tert-butyl dicarbonate ((Boc)₂O) is advantageous because the steric bulk of the Boc group often favors reaction at the less hindered primary amine, although careful control of stoichiometry and reaction conditions is necessary to achieve high selectivity.[6]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a key intermediate in the synthesis of a wide range of pharmaceutical candidates.[3] Its bifunctionality allows it to act as a linchpin, connecting different pharmacophoric elements while maintaining precise three-dimensional architecture.
-
Peptide Synthesis and Peptidomimetics: The compound can be used to introduce a non-natural amino acid-like residue into a peptide chain, imparting specific conformational constraints or metabolic stability.[3]
-
Chiral Ligands and Catalysts: The diamine structure, once deprotected, is a common motif in ligands for asymmetric metal catalysis.
-
Scaffold for Combinatorial Libraries: It serves as a versatile starting point for creating diverse chemical libraries for high-throughput screening, enabling the rapid exploration of chemical space around a privileged chiral core.[3]
-
Intermediates for Targeted Therapeutics: This building block is particularly useful in the development of drugs for neurological disorders and as an intermediate for dipeptidyl peptidase IV (DPP-4) inhibitors used in diabetes management.[3][15]
The diagram below illustrates the role of this compound as a versatile building block.
Caption: Role as a versatile chemical building block.
Analytical Characterization: A Self-Validating Protocol
Ensuring the identity, purity, and enantiomeric integrity of this compound is critical for its use in regulated environments like drug development. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive, self-validating analytical package.[16]
Protocol 1: Chiral HPLC for Enantiomeric Purity
Principle: This method separates the (R)- and (S)-enantiomers, allowing for the quantification of enantiomeric excess (e.e.). The choice of a chiral stationary phase (CSP) is critical for achieving baseline separation. While a specific method for this exact molecule is not publicly detailed, a general protocol for chiral amine analysis can be adapted.[17]
Methodology:
-
System Preparation:
-
Instrument: HPLC system with UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak series).
-
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis & System Suitability:
-
Inject a racemic standard (if available) to confirm the retention times of both the (R)- and (S)-enantiomers and ensure a resolution factor (Rs) of >1.5.
-
Inject the sample and integrate the peak areas.
-
-
Calculation:
-
Enantiomeric Excess (% e.e.) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
-
Trustworthiness Check: The area percent of the main peak should correspond to the chemical purity determined by reversed-phase HPLC.
-
Protocol 2: ¹H NMR for Structural Confirmation
Principle: Proton NMR provides unambiguous confirmation of the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
-
Interpretation (Expected Signals):
-
Boc Group: A large singlet at ~1.4 ppm, integrating to 9 protons (-C(CH₃)₃).
-
Alkyl Chain: A series of multiplets corresponding to the -CH₂- and -CH- protons of the butylamine backbone. The proton at the chiral center (-CH-) will be coupled to adjacent protons.
-
Amine Protons: Broad signals for the -NH- (carbamate) and -NH₂ (primary amine) protons. Their chemical shift can be variable and they may exchange with D₂O.
-
Trustworthiness Check: The integration of the signals must correspond to the number of protons in the proposed structure (e.g., the ratio of the Boc singlet to the rest of the signals). The coupling patterns must be consistent with the connectivity of the molecule.
-
Handling, Storage, and Safety
Proper handling is essential to maintain the quality of the reagent and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container at 0-8 °C, as recommended.[11] It may be sensitive to moisture and air over long periods.
-
Safety: As an amine, this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive hazard information.[18][19]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its value lies in the combination of a chiral center and orthogonally protected amines, enabling chemists to build molecular architecture with precision. A thorough understanding of its properties, synthesis, and analytical validation—as outlined in this guide—is essential for leveraging its full potential in the demanding fields of pharmaceutical research and development.
References
- 1. This compound | 170367-69-8 | Benchchem [benchchem.com]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. This compound | C9H20N2O2 | CID 15287338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. chemimpex.com [chemimpex.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to (R)-3-Boc-amino-butylamine: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of (R)-3-Boc-amino-butylamine, a chiral building block of significant interest to researchers, scientists, and drug development professionals. The document details its chemical structure, physical properties, a representative synthetic protocol, and its applications in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of bioactive molecules.
Chemical Structure and Properties
This compound, systematically named tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate, is a chiral diamine where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protecting group enhances the molecule's stability and allows for selective reactions at the unprotected primary amine.[3] The presence of a chiral center at the C3 position makes it a valuable synthon for the stereospecific synthesis of pharmaceutical compounds.[3]
The structure of this compound is depicted in the diagram below.
A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 170367-69-8 | [2] |
| Molecular Formula | C₉H₂₀N₂O₂ | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | Orange viscous oil | [3] |
| Optical Rotation | [α]D²⁵ = -5.5 ± 1º (c=1 in CH₃OH) | [3] |
| Purity | ≥ 98% (NMR) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Table 1: Physical and Chemical Properties of this compound
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to chiral diamines exist, a common strategy involves the use of a chiral starting material to ensure the desired stereochemistry. The following is a representative, multi-step protocol for the synthesis of this compound starting from a suitable chiral precursor. This protocol is illustrative and may require optimization for specific laboratory conditions.
Experimental Protocol
Step 1: Esterification of (R)-3-Aminobutanoic Acid
-
To a solution of (R)-3-aminobutanoic acid (1.0 eq) in methanol (5 mL/g), thionyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure to yield the methyl ester hydrochloride.
Step 2: Boc Protection of the Amino Group
-
The methyl ester hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.5 eq) are added.
-
The mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the Boc-protected ester.
Step 3: Reduction of the Ester to the Alcohol
-
The Boc-protected ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.
-
Lithium borohydride (2.0 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the corresponding alcohol.
Step 4: Conversion of the Alcohol to the Azide
-
The alcohol (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C.
-
Triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) are added, and the mixture is stirred for 1 hour.
-
The reaction is washed with water and brine, and the organic layer is concentrated.
-
The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added.
-
The mixture is heated to 80 °C for 6 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated.
Step 5: Reduction of the Azide to the Primary Amine
-
The azide (1.0 eq) is dissolved in methanol.
-
Palladium on carbon (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield this compound.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. Representative data is summarized in Table 2.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the methyl group (doublet), the methylene protons, and the methine proton. The chemical shifts and coupling patterns would be consistent with the structure. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the Boc group, as well as the carbons of the butylamine backbone. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (primary and secondary amines), C=O stretching (carbamate), and C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
Table 2: Expected Spectroscopic Data for this compound
Applications in Drug Development
This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical agents.[3] Its stereochemistry is often essential for the biological activity of the final drug molecule. One of the key applications of structurally similar chiral diamines is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.
Role in the Synthesis of DPP-4 Inhibitors
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. Many DPP-4 inhibitors possess a chiral amine moiety that is critical for their binding to the active site of the enzyme.
The workflow for the incorporation of a chiral diamine building block into a DPP-4 inhibitor is illustrated below.
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of DPP-4 inhibitors is mediated through the modulation of the incretin signaling pathway. The following diagram illustrates the mechanism of action.
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis and drug discovery. Its unique structural features, including a stereocenter and a differentially protected diamine, make it an ideal starting material for the synthesis of complex, biologically active molecules. The ability to introduce specific chirality is paramount in the development of new therapeutics, and this compound provides a reliable and efficient means to achieve this. Its application in the synthesis of DPP-4 inhibitors highlights its importance in the development of treatments for metabolic diseases. Further exploration of this and similar chiral synthons is likely to lead to the discovery of novel and improved pharmaceutical agents.
References
An In-Depth Technical Guide to the Synthesis of (R)-3-Boc-amino-butylamine: A Key Chiral Building Block
Introduction: The Significance of (R)-3-Boc-amino-butylamine in Modern Drug Discovery
This compound, also known as (R)-tert-butyl (4-aminobutan-2-yl)carbamate, is a chiral diamine of significant interest in medicinal chemistry and drug development. Its stereodefined 1,3-diamine structure serves as a crucial building block for the synthesis of a wide array of pharmacologically active molecules. The presence of a Boc-protected amine allows for selective functionalization at the terminal primary amine, making it a versatile intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data to support researchers in its preparation.
Strategic Approach to the Synthesis of this compound
The synthesis of enantiomerically pure this compound can be efficiently achieved from the readily available chiral precursor, (R)-3-aminobutanol. The chosen synthetic strategy involves a four-step sequence that ensures the retention of the desired stereochemistry while introducing the necessary functional groups. This pathway is advantageous due to the commercial availability of the starting material, the reliability of the chemical transformations, and the amenability to scale-up.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Boc Protection of (R)-3-Aminobutanol
The initial step involves the protection of the amino group of (R)-3-aminobutanol using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group, which masks the nucleophilicity of the amine during subsequent transformations. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the acidic byproduct and drive the reaction to completion.
Experimental Protocol:
-
To a stirred solution of (R)-3-aminobutanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate as a crude product, which can often be used in the next step without further purification.
Step 2: Mesylation of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate
The hydroxyl group of the Boc-protected amino alcohol is then converted into a good leaving group to facilitate the subsequent nucleophilic substitution. Mesylation, the reaction with methanesulfonyl chloride (MsCl), is a common and effective method for this transformation. The reaction is performed in the presence of a base, typically triethylamine, to quench the HCl generated during the reaction.
Experimental Protocol:
-
Dissolve (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (R)-tert-butyl (4-(mesyloxy)butan-2-yl)carbamate.
Step 3: Azide Substitution of the Mesylate
The mesylate intermediate undergoes a nucleophilic substitution reaction with sodium azide (NaN₃). This S_N2 reaction proceeds with inversion of configuration at the stereocenter, although in this specific case, the stereocenter is not the carbon bearing the leaving group. The azide group is a versatile precursor to a primary amine.
Experimental Protocol:
-
Dissolve (R)-tert-butyl (4-(mesyloxy)butan-2-yl)carbamate (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-tert-butyl (4-azidobutan-2-yl)carbamate.
Step 4: Reduction of the Azide to the Primary Amine
The final step is the reduction of the azide group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used catalyst, and the reaction is carried out under a hydrogen atmosphere.
Experimental Protocol:
-
Dissolve (R)-tert-butyl (4-azidobutan-2-yl)carbamate (1.0 eq.) in methanol (MeOH).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Purification and Characterization
The crude this compound can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.
Characterization Data:
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.55 (br s, 1H, NH), 3.75-3.65 (m, 1H, CH), 2.75-2.65 (m, 2H, CH₂), 1.60-1.50 (m, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.25 (br s, 2H, NH₂), 1.12 (d, J = 6.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.8, 79.1, 46.5, 43.8, 38.6, 28.5 (3C), 21.1 |
Note: NMR data is predicted and may vary slightly based on experimental conditions.
Safety and Handling
-
Azide-containing compounds are potentially explosive and should be handled with extreme caution. Avoid heating neat azides and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen gas is flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle it in a fume hood with appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of the valuable chiral building block, this compound. By following the outlined protocols and adhering to the necessary safety precautions, researchers can confidently synthesize this key intermediate for their drug discovery and development programs. The strategic use of protecting groups and reliable chemical transformations ensures high yields and enantiopurity of the final product.
An In-Depth Technical Guide to (R)-3-Boc-amino-butylamine: A Chiral Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-3-Boc-amino-butylamine, a valuable chiral building block in pharmaceutical and agrochemical research. This document details its chemical properties, presents a representative synthetic protocol, and illustrates its application in further synthetic transformations.
Core Properties of this compound
This compound, systematically named (R)-tert-butyl (4-aminobutan-2-yl)carbamate, is a chiral 1,3-diamine where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is crucial as it allows for selective functionalization of the free primary amine, making it a versatile intermediate in complex organic synthesis. The presence of a chiral center is of paramount importance in drug discovery, as the stereochemistry of a molecule often dictates its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 188.27 g/mol |
| Molecular Formula | C₉H₂₀N₂O₂ |
| CAS Number | 170367-69-8 |
| IUPAC Name | tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate |
| Alternate Names | (R)-tert-Butyl (4-aminobutan-2-yl)carbamate; R-3-N-Boc-butane-1,3-diamine |
Synthesis of this compound: A Representative Protocol
The selective mono-Boc protection of diamines is a common challenge in organic synthesis. Direct treatment of a diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) often yields a mixture of the desired mono-protected product, the di-protected product, and unreacted starting material. A more effective strategy involves the temporary protection of one amino group by protonation, allowing the other to react with the Boc anhydride.
The following is a general and efficient one-pot procedure for the mono-Boc protection of diamines, which can be adapted for the synthesis of this compound from its parent diamine, (R)-butane-1,3-diamine. This method utilizes chlorotrimethylsilane (Me₃SiCl) to generate one equivalent of HCl in situ.
Experimental Protocol: Mono-Boc Protection of a Diamine
-
Preparation of the Diamine Free Base: If starting from a salt (e.g., tartrate or hydrochloride), the diamine must first be converted to its free base. This is typically achieved by treatment with a strong base like sodium hydroxide.
-
Mono-protonation: The free diamine is dissolved in anhydrous methanol and cooled to 0 °C. One equivalent of chlorotrimethylsilane (Me₃SiCl) is added dropwise. This reacts with the methanol to generate one equivalent of HCl, which selectively protonates one of the amino groups of the diamine.
-
Boc Protection: After allowing the mixture to come to room temperature, water is added, followed by one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol. The reaction is stirred at room temperature for 1-2 hours.
-
Work-up and Isolation: The reaction mixture is diluted with water and washed with a non-polar solvent like diethyl ether to remove any di-Boc protected by-product. The aqueous layer is then basified to a pH >12 with an aqueous solution of sodium hydroxide and the mono-Boc protected diamine is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified product.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The general synthetic utility of this compound lies in the further elaboration of its free primary amino group. This can involve a variety of chemical transformations, such as amide bond formation, reductive amination, or alkylation, to build more complex molecular architectures.
Representative Experimental Workflow: Amide Bond Formation
The following workflow illustrates a typical use of a mono-Boc protected diamine in the next synthetic step, specifically an amide bond formation, which is a cornerstone of many drug synthesis campaigns.
References
A Comprehensive Technical Guide to the Boc Protection of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the precise control of reactivity and stereochemistry is paramount. Among the myriad of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and facile cleavage under specific acidic conditions. This guide provides an in-depth overview of the Boc protection of chiral amines, a critical transformation in the synthesis of complex, high-value molecules such as active pharmaceutical ingredients (APIs).
The Chemistry of Boc Protection
The Boc group is typically introduced by reacting a chiral amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the chiral amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the N-Boc protected chiral amine, with the liberation of tert-butanol and carbon dioxide as byproducts. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.
While the reaction can proceed without a base, the use of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is common to neutralize the protonated amine intermediate and accelerate the reaction. In some cases, particularly with less nucleophilic amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to further enhance the reaction rate.
Reaction Mechanism
The mechanism for the Boc protection of a primary chiral amine is illustrated below. The reaction with secondary chiral amines follows a similar pathway.
The Strategic Role of (R)-3-Boc-amino-butylamine as a Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-3-Boc-amino-butylamine, a chiral amine featuring a tert-butoxycarbonyl (Boc) protecting group, is a valuable and versatile building block in contemporary organic synthesis. Its unique structural features, combining a chiral center with orthogonally protected amino groups, make it an essential intermediate in the development of complex, biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in pharmaceutical development.
Core Compound Properties
This compound, systematically named tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate, possesses a unique combination of a chiral secondary amine protected by a Boc group and a terminal primary amine. This differential protection allows for selective chemical transformations, a crucial aspect in multi-step syntheses.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 170367-69-8 | [1] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | Orange viscous oil | [1] |
| Optical Rotation | [α]²⁵_D = -5.5 ± 1º (c=1 in CH₃OH) | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthetic route can be inferred from methodologies used for structurally similar compounds. A representative chemoenzymatic approach, which is favored for its high enantioselectivity and green chemistry principles, is outlined below. This method is analogous to the synthesis of other chiral amines where a prochiral ketone is selectively reduced and aminated.
Representative Experimental Protocol: Chemoenzymatic Synthesis
This protocol is a representative example adapted from the synthesis of similar chiral amines and may require optimization for this compound.
Materials:
-
Boc-protected amino ketone precursor
-
Transaminase (TAs) enzyme (e.g., ATA-025-IMB for the (R)-enantiomer)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Triethanolamine buffer
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Enzyme Preparation: To a solution of triethanolamine buffer (100 M, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add the immobilized transaminase enzyme.
-
Reaction Initiation: Stir the enzyme mixture at 35 °C for 5 minutes. Add a preheated solution of the Boc-protected amino ketone precursor in DMSO.
-
Reaction Monitoring: Stir the reaction mixture at 50 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the enzyme. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic extracts over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Purify the product by column chromatography.
Table 2: Representative Data for Asymmetric Transamination
The following data is for a similar transformation to produce an (R)-amino-piperidine derivative and illustrates the typical efficiency of such enzymatic reactions.
| Enzyme | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| ATA-025-IMB | 50 | 3 | 99 | >99 |
| ATA-415-IMB | 50 | 24 | >99 | >99 |
| ATA-013-IMB | 50 | 28 | 98 | >99 |
Data adapted from a study on a structurally similar compound to illustrate typical reaction efficiencies.
Applications in Pharmaceutical and Chemical Synthesis
The primary utility of this compound lies in its role as a chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of a chiral center and two distinct amino functionalities allows for the construction of molecules with specific three-dimensional orientations, which is often critical for biological activity.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with a notable application in the development of drugs targeting neurological disorders.[1][2] The chiral nature of this building block is crucial for achieving the desired pharmacological activity and minimizing off-target effects. Molecules derived from this building block have shown potential as neuroprotective agents.
Peptide Synthesis
In peptide synthesis, the Boc group is a well-established protecting group for amines. This compound can be incorporated into peptide chains to create non-natural peptides with enhanced stability and novel biological activities.[1][2] The free primary amine can be used for further derivatization or to link the peptide to other molecules.
Bioconjugation
The compound is valuable in bioconjugation techniques, enabling researchers to attach biomolecules to surfaces or other molecules.[1][2] This is particularly useful in the development of advanced drug delivery systems where precise targeting and controlled release are desired.
Material Science
This compound also finds applications in material science, particularly in the development of functional polymers and coatings that require specific chemical properties for enhanced performance.[1]
Logical Workflows and Diagrams
The following diagrams illustrate the logical workflows in the synthesis and application of this compound.
Caption: A simplified workflow from synthesis to application.
Caption: Logical steps in utilizing the chiral building block.
Conclusion
This compound stands out as a critical chiral building block in modern organic synthesis. Its unique combination of a chiral center and differentially protected amino groups provides a versatile platform for the construction of complex, high-value molecules. While detailed, publicly available protocols for its specific synthesis and applications are somewhat limited, the principles of asymmetric synthesis and the extensive use of analogous compounds in pharmaceutical development underscore its significant potential. For researchers and drug development professionals, this compound represents a key tool for accessing novel chemical space and developing next-generation therapeutics.
References
Technical Guide: (R)-tert-Butyl (4-aminobutan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate, a chiral building block essential in pharmaceutical and organic synthesis. This document outlines its chemical identity, physical properties, a detailed representative experimental protocol for its synthesis and purification, and relevant logical workflows.
Chemical Identity and Alternate Names
(R)-tert-Butyl (4-aminobutan-2-yl)carbamate is a mono-Boc-protected derivative of (R)-1,3-butanediamine. The tert-butoxycarbonyl (Boc) protecting group is strategically placed on one of the amine functional groups, allowing for selective chemical transformations at the unprotected primary amine.
| Identifier | Value |
| Systematic Name | tert-Butyl ((2R)-4-aminobutan-2-yl)carbamate |
| CAS Number | 170367-69-8 |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol [1] |
Below is a list of alternate names and synonyms commonly used in literature and commercial sources for (R)-tert-Butyl (4-aminobutan-2-yl)carbamate.
| Alternate Name / Synonym |
| (R)-3-Boc-aminobutylamine[2] |
| tert-Butyl ((2R)-4-aminobutan-2-yl)carbamate |
| N-Boc-(R)-1,3-diaminobutane |
| (R)-N-Boc-1,3-butanediamine |
Physicochemical Properties
This section summarizes the key physical and chemical properties of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate, which are critical for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Appearance | Viscous orange oil | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Optical Rotation | [α]D²⁵ = -5.5 ± 1º (c=1 in CH₃OH) | [1] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [3] |
Experimental Protocols
Synthesis of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate
This procedure involves the selective protection of the less sterically hindered primary amine of (R)-1,3-butanediamine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(R)-1,3-Butanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,3-butanediamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Boc Anhydride: To the cooled and stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in anhydrous DCM dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting diamine and the formation of the mono-protected product.
-
Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product, which may contain some di-protected diamine and unreacted starting material, is purified by silica gel column chromatography.
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to first elute the di-protected by-product (less polar) followed by the desired mono-protected product. The highly polar unreacted diamine will remain on the column or elute with a much more polar solvent system.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield (R)-tert-Butyl (4-aminobutan-2-yl)carbamate as a viscous oil.
Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (R)-tert-Butyl (4-aminobutan-2-yl)carbamate.
Caption: General workflow for the synthesis and purification.
Logical Relationship of Components in Synthesis
This diagram shows the logical relationship between the reactants, reagents, and products in the synthesis.
Caption: Relationship of components in the synthesis.
References
enantiomeric purity of (R)-3-Boc-amino-butylamine
An In-depth Technical Guide to the Determination of Enantiomeric Purity for (R)-3-Boc-amino-butylamine
Authored by: A Senior Application Scientist
Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development
In the landscape of pharmaceutical sciences, chirality is a fundamental property with profound implications for biological activity. The differential interaction of enantiomers with chiral biological systems (enzymes, receptors) means that one enantiomer of a drug can be therapeutic while the other may be inactive or, in some cases, toxic. This compound is a crucial chiral building block, widely utilized as an intermediate in the synthesis of various pharmaceuticals.[1] Its stereochemical integrity is paramount, as it directly dictates the enantiomeric purity of the final active pharmaceutical ingredient (API). Therefore, the development and validation of robust, accurate, and precise analytical methods to quantify its enantiomeric purity is not merely a quality control measure but a cornerstone of ensuring drug safety and efficacy.
This guide provides an in-depth exploration of the primary analytical methodologies for determining the . We will delve into the core principles of indirect and direct chromatographic techniques, as well as spectroscopic analysis by NMR, moving beyond procedural steps to explain the causal science behind method selection and optimization. Each section is designed to serve as a self-validating system, grounded in authoritative principles and field-proven insights for researchers, scientists, and drug development professionals.
Indirect Analysis: Derivatization Followed by Achiral Chromatography
The indirect approach is a classic and powerful strategy that circumvents the need for a chiral stationary phase. The core principle involves the quantitative reaction of the enantiomeric mixture with a single, enantiomerically pure Chiral Derivatizing Agent (CDA).[2][3] This reaction converts the pair of enantiomers, which are chemically indistinguishable in an achiral environment, into a pair of diastereomers. Diastereomers possess different physical and chemical properties, allowing them to be separated and quantified using standard, highly robust achiral chromatographic techniques like HPLC or GC.[2]
Featured CDA: Marfey's Reagent (FDAA)
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly reliable CDA for primary and secondary amines.[2][3] It reacts under mild alkaline conditions to produce stable dinitrophenyl derivatives that possess a strong chromophore, making them ideal for UV-Vis detection at high sensitivity.[2]
Experimental Workflow: Derivatization and HPLC Analysis
The logical flow for this method involves two distinct stages: the chemical derivatization of the sample followed by chromatographic separation of the resulting diastereomers.
Caption: Workflow for enantiomeric purity analysis via derivatization.
Detailed Protocol: Derivatization with FDAA
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a vial. Dissolve in 400 µL of acetone.
-
Reagent Solution: Prepare a 1% (w/v) solution of Marfey's Reagent in acetone.
-
Reaction: To the sample solution, add 800 µL of the Marfey's Reagent solution and 160 µL of 1 M sodium bicarbonate.
-
Incubation: Cap the vial tightly and heat in a water bath or heating block at 40°C for 1 hour.
-
Quenching: After cooling to room temperature, quench the reaction by adding 80 µL of 2 M HCl.
-
Final Preparation: Evaporate the solution to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase for HPLC analysis.
Data Presentation: Expected Chromatographic Results
The analysis will yield two distinct peaks corresponding to the L-D and L-L diastereomers. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2).
| Parameter | Typical Value | Purpose |
| Column | Standard C18 (e.g., 4.6 x 150 mm, 5 µm) | Achiral separation of diastereomers |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (e.g., 50:50) | Elution and separation |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Detection | UV at 340 nm | High sensitivity for DNP derivatives |
| Retention Time (t_R1) | ~8.5 min (L-Ala-D-Amine) | Elution time of the first diastereomer |
| Retention Time (t_R2) | ~10.2 min (L-Ala-L-Amine) | Elution time of the second diastereomer |
| Resolution (Rs) | > 2.0 | Indicates baseline separation |
Calculation: % ee = |(A1 - A2) / (A1 + A2)| * 100
Direct Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral chromatography is often the most efficient and preferred method for enantiomeric purity determination.[4] This technique relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.[4]
Causality Behind Method Selection: This approach is chosen for its directness and speed. It eliminates the need for a separate derivatization step, thereby removing potential sources of error such as incomplete reactions, kinetic resolution, or racemization of the derivatizing agent.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including amines.[6][7]
Experimental Workflow: Direct Chiral HPLC
The workflow for direct analysis is significantly more streamlined than the indirect method, involving only sample preparation and direct injection onto the chiral column.
Caption: Workflow for direct enantiomeric analysis by chiral HPLC.
Detailed Protocol: Chiral HPLC Method
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in the mobile phase. Prepare a working standard for analysis at ~0.1 mg/mL by diluting the stock solution.
-
Chromatographic System: Equilibrate the chiral HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers. The Boc-protecting group provides a weak chromophore suitable for detection at low UV wavelengths (e.g., 210-220 nm).
Data Presentation: Typical Chromatographic Parameters
Successful chiral separation is dependent on the careful selection of the CSP and mobile phase. Normal-phase chromatography often provides superior selectivity for this class of compounds.
| Parameter | Typical Value | Rationale / Purpose |
| Column | Chiralpak® AD-H (Amylose-based) or Chiralcel® OD-H (Cellulose-based) | Proven CSPs for amine separation[7][8] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | Normal phase; diethylamine is a basic modifier that improves peak shape for amines |
| Flow Rate | 0.8 mL/min | Balances analysis time and resolution |
| Detection | UV at 215 nm | Detection of the carbamate chromophore |
| Retention Time (t_R1) | ~6.2 min (S-enantiomer) | Elution time of the impurity |
| Retention Time (t_R2) | ~7.8 min (R-enantiomer) | Elution time of the main component |
| Resolution (Rs) | > 2.5 | Ensures accurate quantification |
| Selectivity (α) | > 1.2 | Measure of the separation factor between peaks |
Spectroscopic Analysis: Chiral NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach to determining enantiomeric purity. While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated by introducing a chiral element. This is achieved either by derivatizing the analyte with a CDA to form diastereomers or by using a Chiral Solvating Agent (CSA) to form transient, non-covalent diastereomeric complexes.[9] Both methods result in distinct, resolvable signals for each stereoisomer in the NMR spectrum, the integration of which provides a direct quantitative measure of the enantiomeric ratio.[10][11]
Causality Behind Method Selection: NMR is a primary analytical technique that does not rely on chromatographic separation. It is particularly powerful for its structural information and can be very rapid, often requiring only simple sample mixing.[9] The three-component system involving 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL) is an elegant and effective method for primary amines, forming rigid diastereoisomeric iminoboronate esters that exhibit well-resolved proton signals.[10][12][13]
Experimental Workflow: NMR Analysis via Three-Component Derivatization
This workflow involves the in-situ formation of diastereomeric complexes directly within the NMR tube, followed by immediate spectral acquisition.
Caption: Workflow for NMR-based enantiomeric purity determination.
Detailed Protocol: NMR Sample Preparation and Analysis
-
Reagent Preparation: In an NMR tube, combine 1.0 equivalent of this compound, 1.0 equivalent of 2-formylphenylboronic acid, and 1.1 equivalents of enantiopure (S)-BINOL.
-
Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) and a small amount of 4 Å molecular sieves (to remove water, which can hydrolyze the imine).
-
Reaction: Agitate the tube for 5-10 minutes at room temperature to ensure complete formation of the diastereoisomeric iminoboronate ester complexes.[11]
-
Acquisition: Acquire a quantitative ¹H NMR spectrum (e.g., at 400 MHz or higher), ensuring a sufficient relaxation delay (D1) for accurate integration.
Data Presentation: Interpreting the ¹H NMR Spectrum
The formation of the two diastereomers, (S,R)-complex and (S,S)-complex, will result in pairs of well-resolved signals for protons near the chiral center of the original amine. The imine proton is often a reliable diagnostic signal.[12]
| Parameter | (S,R)-Diastereomer | (S,S)-Diastereomer | Basis of Analysis |
| Diagnostic Signal | Imine Proton (CH=N) | Imine Proton (CH=N) | These signals are typically baseline resolved in a clean region of the spectrum[12] |
| Example δ (ppm) | ~8.55 ppm | ~8.45 ppm | Chemical shifts are distinct due to different spatial environments |
| Integration (Area) | A_R | A_S | Proportional to the molar ratio of each enantiomer |
Calculation: % ee = |(A_R - A_S) / (A_R + A_S)| * 100
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Regardless of the chosen methodology, the analytical procedure must be validated to demonstrate its suitability for its intended purpose.[14] For a chiral purity method, the focus is on accurately quantifying the minor enantiomer in the presence of the major one.[4] Validation should be conducted in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities). | Baseline resolution (Rs > 2.0) between enantiomer peaks. |
| LOD / LOQ | To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified. | LOD: Signal-to-Noise ≥ 3; LOQ: Signal-to-Noise ≥ 10.[8] |
| Linearity | To demonstrate a linear relationship between the concentration of the undesired enantiomer and the analytical response. | Correlation coefficient (R²) > 0.995 over the specified range (e.g., LOQ to 2.0% of nominal concentration). |
| Accuracy | To assess the closeness of the measured value to the true value, typically determined by spike recovery. | Recovery of 80-120% for the impurity at various levels.[8] |
| Precision | To measure the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 10% at the LOQ level.[6] |
| Robustness | To demonstrate the method's reliability with respect to deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | Resolution and % ee results remain within acceptable limits. |
Conclusion and Method Selection Strategy
The determination of the can be reliably achieved through several orthogonal analytical techniques.
-
Direct Chiral HPLC is generally the preferred method due to its speed, simplicity, and high resolution. It should be the first technique explored during method development.
-
Indirect Analysis via Derivatization serves as an excellent alternative when direct methods are unsuccessful or when enhanced sensitivity is required through the introduction of a high-extinction chromophore.
-
Chiral NMR Spectroscopy is a powerful, rapid technique that provides an independent confirmation of enantiomeric purity without chromatographic separation. It is particularly valuable for its definitive structural insight and straightforward quantification via signal integration.
The final choice of method will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and the instrumentation available. For routine quality control in a drug development setting, a validated chiral HPLC method is the industry standard. However, leveraging an orthogonal method like NMR provides an invaluable layer of verification and trustworthiness to the analytical data package.
References
- 1. chemimpex.com [chemimpex.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yakhak.org [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. benchchem.com [benchchem.com]
The Architectonics of Chirality: A Historical Guide to the Synthesis of Enantiopure Amines
An In-Depth Technical Guide
Abstract
Chiral amines are not merely molecules; they are the architectural keystones in a vast array of life-saving pharmaceuticals, innovative agrochemicals, and powerful catalysts.[1][2] Their three-dimensional arrangement is critical, often dictating the line between therapeutic effect and inactivity or toxicity. The journey to selectively synthesize one enantiomer over its mirror image is a story of chemical ingenuity, spanning from the painstaking manual separation of crystals to the design of sophisticated, atom-efficient catalysts. This guide charts the historical evolution of chiral amine synthesis, dissecting the foundational principles and pivotal breakthroughs that have propelled the field forward. We will journey from the classical era of resolution, through the dawn of asymmetric catalysis with metals and small organic molecules, to the current renaissance in biocatalysis, providing field-proven insights and detailed protocols for the modern researcher.
Part 1: The Foundational Era — Mastery Through Separation
Before chemists could construct a single enantiomer, they had to master the art of separating them. The earliest approaches did not build chirality but rather isolated it from a racemic mixture, a 50:50 combination of both enantiomers.
Classical Chemical Resolution: The Dawn of Stereochemistry
The field of stereochemistry was born in 1848 when Louis Pasteur, through meticulous observation and manual effort, separated the mirror-image crystals of a tartrate salt.[3][4] This seminal act demonstrated that molecular chirality existed and could be isolated. This principle was soon translated into a chemical method: diastereomeric salt formation .
The logic is elegant in its simplicity: enantiomers share identical physical properties, making them inseparable by standard techniques like crystallization or distillation. However, by reacting a racemic amine with a single enantiomer of a chiral acid (a "resolving agent"), two diastereomeric salts are formed. These diastereomers, unlike enantiomers, have different physical properties, most notably solubility, allowing one to be crystallized preferentially.[3][5][6] The resolving agent is then removed, liberating the desired enantiopure amine.
Causality in Practice: The choice of resolving agent and solvent is critical. The goal is to maximize the solubility difference between the two diastereomeric salts. Historically, naturally occurring and readily available chiral acids like (+)-tartaric acid and bases like brucine and strychnine were the workhorses of resolution.[5]
Experimental Protocol: Classical Resolution of (±)-α-Phenylethylamine
Objective: To isolate (+)-α-phenylethylamine from a racemic mixture using (+)-tartaric acid as the resolving agent.
Methodology:
-
Salt Formation: Dissolve racemic (±)-α-phenylethylamine (1.0 equiv.) in methanol. In a separate flask, dissolve (+)-tartaric acid (1.0 equiv.) in methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The less soluble diastereomeric salt, (+)-amine-(+)-tartrate, will begin to precipitate. Allow the mixture to stand, often at a reduced temperature, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol to remove the more soluble (-)-amine-(+)-tartrate salt, which remains in the filtrate.
-
Liberation of Free Amine: Dissolve the isolated diastereomeric salt crystals in water and add a strong base (e.g., 10% NaOH solution) to deprotonate the amine.
-
Extraction: Extract the liberated free amine into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (+)-α-phenylethylamine. The enantiomeric excess (e.e.) can be determined using chiral HPLC or polarimetry.
Kinetic Resolution: A Race Between Enantiomers
A more dynamic approach to separation is kinetic resolution, where enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[4] The reaction essentially "drains" the faster-reacting enantiomer into the product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. Pasteur's first observation of this phenomenon involved the mold Penicillium glaucum selectively metabolizing one enantiomer of tartrate.[4]
While powerful, a key limitation of all resolution techniques is the theoretical maximum yield of 50% for a single enantiomer, as the other half is either discarded or must be racemized and recycled. This inherent inefficiency drove the quest for methods that could create chirality from achiral precursors: asymmetric synthesis.
Part 2: The Rise of Asymmetric Synthesis — Building Chirality Intelligently
The latter half of the 20th century saw a paradigm shift from separating enantiomers to selectively creating them. This was achieved through two major strategies: using chiral auxiliaries and, more profoundly, developing asymmetric catalysts.
Chiral Auxiliaries: A Temporary Guide
In this strategy, an achiral starting material is covalently bonded to a chiral molecule—the "chiral auxiliary." This auxiliary then directs a subsequent reaction to occur on one face of the molecule, creating the desired stereocenter. After the key bond is formed, the auxiliary is cleaved, having served its purpose. A prime example that revolutionized amine synthesis is the tert-butanesulfinamide methodology developed by Jonathan Ellman.[7] Condensation of tert-butanesulfinamide with an aldehyde or ketone forms an N-sulfinyl imine, which then directs the stereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group yields the chiral amine.[7]
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
A Comprehensive Technical Review of (R)-3-Boc-amino-butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Boc-amino-butylamine, systematically named (R)-tert-butyl (4-aminobutan-2-yl)carbamate, is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing a primary amine and a Boc-protected secondary amine, allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The presence of a stereocenter is crucial for the biological activity of many pharmaceutical compounds, and the (R)-configuration of this molecule offers a specific spatial arrangement for molecular interactions. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications, with a detailed presentation of experimental protocols and quantitative data.
Physicochemical Properties
This compound is typically an orange, viscous oil under standard conditions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 170367-69-8 | [1] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | Orange viscous oil | |
| Purity | ≥98% (by NMR) | |
| Optical Rotation | [α]D²⁵ = -5.5 ± 1º (c=1 in CH₃OH) | |
| Storage Conditions | 0-8 °C |
Synthesis of this compound
A plausible synthetic route to this compound starts from the readily available chiral precursor, (R)-3-aminobutyric acid. The synthesis involves a three-step sequence: Boc protection of the amino group, reduction of the carboxylic acid to a primary alcohol, and subsequent conversion of the alcohol to a primary amine.
Experimental Protocols
Step 1: Synthesis of N-Boc-(R)-3-aminobutyric acid
This procedure is adapted from a patented method for the Boc protection of (R)-3-aminobutyric acid.
-
Materials: (R)-3-aminobutyric acid (103 g), sodium carbonate (105 g), di-tert-butyl dicarbonate (218 g), water (500 mL), 2N hydrochloric acid, ethyl acetate.
-
Procedure:
-
To a reaction flask containing 500 mL of water, add 103 g of (R)-3-aminobutyric acid, 105 g of sodium carbonate, and 218 g of di-tert-butyl dicarbonate.
-
Stir the mixture at 25°C for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to 3-4 with 2N hydrochloric acid.
-
Extract the product twice with 500 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Boc-(R)-3-aminobutyric acid as a white solid.
-
-
Expected Yield: 93.5%
-
Purity: 98% (by HPLC)
Step 2: Synthesis of (R)-N-Boc-3-aminobutanol
This protocol is based on the reduction of the corresponding carboxylic acid as described in the patent literature.
-
Materials: N-Boc-(R)-3-aminobutyric acid (100 g), tetrahydrofuran (THF, 300 mL), sodium borohydride (20.6 g), boron trifluoride etherate (100 g), methanol, ethyl acetate, saturated sodium bicarbonate solution.
-
Procedure:
-
In a reaction flask, dissolve 100 g of N-Boc-(R)-3-aminobutyric acid in 300 mL of THF.
-
Cool the solution to -20°C.
-
Add 20.6 g of sodium borohydride in portions.
-
Slowly add 100 g of boron trifluoride etherate dropwise, maintaining the temperature at -20°C.
-
Monitor the reaction for completion using HPLC.
-
Quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add 500 mL of ethyl acetate and filter to remove any solid precipitates.
-
Wash the filtrate with 100 mL of saturated sodium bicarbonate solution.
-
Dry the organic phase and concentrate to obtain N-Boc-(R)-3-aminobutanol as a white solid.
-
-
Expected Yield: 95%
-
Purity: 99.0% (by HPLC)
Step 3: Proposed Synthesis of this compound from (R)-N-Boc-3-aminobutanol
A specific experimental protocol for this conversion was not found in the reviewed literature. The following is a proposed three-step procedure based on standard organic chemistry transformations: 1) Mesylation of the primary alcohol, 2) Substitution with azide, and 3) Reduction of the azide to the primary amine.
-
Materials: (R)-N-Boc-3-aminobutanol, methanesulfonyl chloride, triethylamine, dichloromethane (DCM), sodium azide, dimethylformamide (DMF), palladium on carbon (Pd/C), hydrogen gas, methanol.
-
Procedure:
-
Mesylation:
-
Dissolve (R)-N-Boc-3-aminobutanol in anhydrous DCM and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude mesylate.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in DMF and add sodium azide.
-
Heat the reaction mixture and monitor for the disappearance of the mesylate by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate to yield the crude azide.
-
-
Reduction:
-
Dissolve the crude azide in methanol and add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography if necessary.
-
-
Spectroscopic Data
¹H NMR of N-Boc-(R)-3-aminobutanol (Precursor) A patent describing the synthesis of this precursor provides the following ¹H NMR data (400MHz, DMSO-d₆):
-
δ 6.585 (1H, d, J = 8.4Hz, NH)
-
δ 4.286-4.311 (1H, t, OH)
-
δ 3.484-3.518 (1H, m, CH)
-
δ 3.318-3.371 (2H, m, CH₂)
-
δ 1.379-1.519 (2H, m, CH₂)
-
δ 1.335 (9H, s, 3xCH₃)
-
δ 0.965 (3H, d, J=6.4Hz, CH₃)
Expected Spectroscopic Data for this compound
| Technique | Expected Key Signals |
| ¹H NMR | - A singlet around δ 1.4 ppm corresponding to the 9 protons of the Boc group. - A broad singlet for the NH proton of the carbamate. - Signals for the methine and methylene protons of the butyl chain. - A broad singlet for the two protons of the primary amine. |
| ¹³C NMR | - A signal around δ 78-80 ppm for the quaternary carbon of the Boc group. - A signal around δ 28 ppm for the three methyl carbons of the Boc group. - A signal for the carbonyl carbon of the carbamate group around δ 155-156 ppm. - Signals corresponding to the carbons of the butyl chain. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z = 189.16. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (two bands) and the carbamate (one band) in the region of 3200-3400 cm⁻¹. - C=O stretching of the carbamate group around 1680-1700 cm⁻¹. - C-N stretching vibrations. |
Applications in Research and Development
This compound is a versatile building block with applications primarily in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its chiral nature is often crucial for achieving the desired biological activity, particularly in the development of drugs targeting neurological disorders.
-
Peptide Synthesis: It is utilized in peptide synthesis where the Boc group serves as a protecting group for the amine functionality. This allows for the selective formation of peptide bonds at the unprotected primary amine.
-
Bioconjugation: The presence of a free primary amine makes it suitable for bioconjugation techniques, enabling the attachment of this molecule to other biomolecules or surfaces. This is valuable in the development of drug delivery systems and diagnostic tools.
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used as an intermediate in the synthesis of new agrochemicals where specific stereochemistry is required for efficacy.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While detailed experimental protocols for its synthesis and comprehensive spectroscopic characterization are not widely published, this technical guide has provided a plausible synthetic route and expected analytical data based on available literature for related compounds. The unique structural features of this molecule, combining a stereocenter with differentially protected amino groups, will continue to make it a compound of interest for researchers and scientists in the field of drug discovery and development. Further research into its synthesis and applications is warranted to fully explore its potential.
References
Introduction: The Chirality Challenge in Modern Chemistry
An In-depth Technical Guide to Key Intermediates in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chirality is a fundamental property of nature, evident in the molecules that constitute life itself. A molecule is chiral if it is non-superimposable on its mirror image, much like our left and right hands. These mirror-image forms, known as enantiomers, can have profoundly different biological activities. In the pharmaceutical industry, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or, in the worst cases, dangerously toxic.[1][2][3] This reality makes the ability to selectively synthesize a single enantiomer not just an academic challenge, but a critical necessity for drug safety and efficacy.[4][5] Indeed, a significant majority of drugs approved by regulatory bodies like the FDA are chiral and are marketed as single enantiomers.[1][6]
Asymmetric synthesis is the powerful set of methodologies that allows chemists to create a chiral product from a non-chiral starting material, preferentially forming one enantiomer over the other.[1][4][6] The success of this field hinges on the strategic use of key chiral intermediates —transient or stable species that guide the stereochemical outcome of a reaction. This guide provides a deep, mechanism-focused exploration of the three foundational pillars of asymmetric control, built around the intermediates that define them: Chiral Auxiliaries, Chiral Catalysts, and the Chiral Pool.
Pillar 1: The Chiral Auxiliary Approach — Stoichiometric Stereochemical Control
The chiral auxiliary strategy is a robust and reliable method where a prochiral substrate is temporarily and covalently bonded to an enantiomerically pure molecule—the auxiliary. This process creates a new, diastereomeric intermediate. The inherent stereochemistry of the auxiliary then physically blocks one face of the reactive center, forcing an incoming reagent to attack from the less hindered face, thus inducing high stereoselectivity.[7][8][9]
Seminal Example: Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most powerful and predictable auxiliaries.[7] Derived from readily available amino acids, they are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[9][10]
The causality behind their effectiveness lies in the formation of a rigid, chelated Z-enolate. Upon deprotonation of an N-acylated Evans auxiliary, the lithium or sodium cation is chelated by both the enolate oxygen and the carbonyl oxygen of the auxiliary. This conformation, combined with the steric bulk of the substituent on the auxiliary (e.g., a benzyl or isopropyl group), effectively shields the top face of the enolate, directing electrophiles to the bottom face with exceptional fidelity.
Diagram: Facial Shielding in an Evans Auxiliary Z-Enolate
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of (R)-3-Boc-amino-butylamine in Peptide Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of peptides and peptidomimetics with precisely controlled stereochemistry and functionality is of paramount importance. Chiral diamines, in particular, are valuable building blocks that introduce unique structural constraints and functional groups into peptide backbones.[1][2] (R)-3-Boc-amino-butylamine is a versatile chiral building block used in the synthesis of pharmaceuticals, agrochemicals, and peptidomimetics.[3] Its structure, featuring a primary amine and a Boc-protected primary amine on a chiral butane scaffold, allows for the strategic introduction of amine functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Boc-strategy solid-phase peptide synthesis (SPPS).
The incorporation of non-natural building blocks like this compound can impart beneficial properties to synthetic peptides, such as enhanced metabolic stability, constrained conformations for improved receptor binding, and novel biological activities.[4] The chirality of this reagent is crucial for achieving the desired biological activity in the final molecule, as stereochemistry plays a vital role in molecular recognition and interaction with biological targets.[2][5] This guide will detail the physicochemical properties of this compound, provide step-by-step protocols for its incorporation into a peptide sequence, and discuss the critical considerations for successful synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 170367-69-8 | [3][6][7] |
| Molecular Formula | C9H20N2O2 | [3][6][7] |
| Molecular Weight | 188.27 g/mol | [3][6][7] |
| Appearance | Orange viscous oil | [3] |
| Purity | ≥ 98% (NMR) | [3] |
| Optical Rotation | [a]D25 = -5.5 ± 1º (c=1 in CH3OH) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Peptide Synthesis Workflow using this compound
The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using Boc-SPPS.
References
- 1. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Chirality in peptide-based materials: From chirality effects to potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H20N2O2 | CID 15287338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Note: Protocol for the Boc Deprotection of (R)-3-Boc-amino-butylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and small molecule drug development.[1][2][3] Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.[4][5] This application note provides a detailed protocol for the deprotection of (R)-3-Boc-amino-butylamine, a chiral building block, to yield (R)-3-aminobutylamine. The protocols outlined below utilize common and effective acidic reagents.
Chemical Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[1][6] The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[3][6][7] This is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[1][6] In the acidic medium, the resulting amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[6][7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Comparative Data on Boc Deprotection Methods
Various acidic conditions can be employed for Boc deprotection. The choice of reagent depends on the substrate's sensitivity to acid and the desired reaction rate. The following table summarizes common conditions.
| Method/Reagent | Solvent | Temperature (°C) | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Highly effective and common. Excess TFA is removed by evaporation.[7][8] Product is the TFA salt. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 30 min - 4 h | An alternative to TFA.[7][8] Product often precipitates as the hydrochloride salt, simplifying isolation. |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) / Water | Room Temperature | Varies | A greener alternative to TFA, though reaction times may vary.[4][9] |
| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1 - 4 h | A mild method suitable for substrates with other acid-labile groups.[10] |
| High Temperature | Ionic Liquid or Water | 100 - 150 °C | 10 min - hours | Can be effective, especially with catalytic amounts of acid or just water at high temperatures.[11] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.[8]
Materials and Equipment:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound substrate in anhydrous DCM (e.g., 0.1 to 0.5 M concentration) in a round-bottom flask.
-
Reagent Addition: While stirring at room temperature, add TFA to the solution. A common concentration is a 25-50% solution of TFA in DCM (v/v).[7]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[7][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8] b. Dissolve the resulting residue (the TFA salt) in an appropriate organic solvent like ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.[8] d. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected (R)-3-aminobutylamine.[8]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common alternative, often resulting in the product precipitating as its hydrochloride salt.[8]
Materials and Equipment:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: Place the this compound in a reaction flask.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-Dioxane.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[8] Monitor by TLC or LC-MS.
-
Isolation: a. Upon completion, the product, (R)-3-aminobutylamine hydrochloride, often precipitates from the solution. b. If precipitation occurs, the solid can be collected by filtration. c. Wash the collected solid with a solvent like diethyl ether to remove any non-polar impurities.[8] d. Dry the product under vacuum. If no precipitate forms, the solvent can be removed in vacuo to yield the crude hydrochloride salt.
Experimental Workflow
Caption: A typical experimental workflow for Boc deprotection.
Safety Precautions
-
Strong Acids: Trifluoroacetic acid (TFA) and concentrated Hydrochloric acid (HCl) are highly corrosive and volatile.[9] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Gas Evolution: The deprotection reaction liberates carbon dioxide and isobutylene gas.[2][9] Ensure the reaction is not performed in a closed system to avoid pressure buildup.
-
Neutralization: The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Add the bicarbonate solution slowly and with caution to control the effervescence.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Targeted Protein Degradation Using PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in medicinal chemistry and biochemistry, offering the ability to target and eliminate disease-causing proteins.[1][2][3] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2][4][5] This technology opens up the possibility of targeting proteins previously considered "undruggable" that lack a defined active site.[1][6]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][4][7] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[1][4]
These application notes provide an overview of the PROTAC mechanism of action and detailed protocols for key biochemical and cellular assays to evaluate the efficacy of PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of PROTACs involves hijacking the cell's natural protein degradation machinery.[4] The process can be summarized in the following key steps:
-
Target Binding and E3 Ligase Recruitment: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase.[8] Commonly recruited E3 ligases include von Hippel-Lindau (VHL) and Cereblon (CRBN).[1]
-
Ternary Complex Formation: The binding of the PROTAC to both the POI and the E3 ligase results in the formation of a transient ternary complex (POI-PROTAC-E3 ligase).[1][7]
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[1] This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[1][4]
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another cycle of degradation.[1][7] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative quantitative data for two well-characterized PROTACs, MZ1 (targeting BRD4) and dBET1 (targeting BET family proteins).
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| MZ1 | BRD4 | VHL | HEK293 | 15 | >90 | Western Blot | [9] |
| dBET1 | BRD2/3/4 | CRBN | HEK293 | 30 | ~85 | Western Blot | [9] |
| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | Immunoassay | Clinical Trial Data |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | 5 | >90 | Immunoassay | Clinical Trial Data |
Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol describes the use of western blotting to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol outlines a TR-FRET assay to measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a biochemical setting.[8]
Materials:
-
Purified recombinant target protein (POI), often tagged (e.g., His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC), often tagged (e.g., GST-tag)
-
PROTAC of interest
-
TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a mixture of the tagged POI and the tagged E3 ligase complex in the assay buffer.
-
Assay Plate Setup: Add the POI-E3 ligase mixture to the wells of a microplate. Add the serially diluted PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for ternary complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Second Incubation: Incubate the plate for another hour at room temperature to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is observed (EC50).
NanoBRET™ Target Engagement Assay
This protocol describes a live-cell assay to measure the engagement of a PROTAC with its target protein.[10][11]
Materials:
-
Cells engineered to express the target protein as a fusion with NanoLuc® luciferase
-
Fluorescently labeled tracer that binds to the target protein
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque multi-well assay plates
-
Luminescence plate reader with appropriate filters
Procedure:
-
Cell Preparation: Harvest and resuspend the engineered cells in Opti-MEM®.
-
Assay Plate Setup: Add the cell suspension to the wells of the assay plate.
-
Compound Addition: Add the serially diluted PROTAC or vehicle control to the wells.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Measurement: Read the plate on a luminescence reader, measuring both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration at which 50% of the tracer is displaced (IC50), which reflects the target engagement of the PROTAC.
Visualizations
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow for PROTAC Evaluation
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Degradation and PROTACs [promega.sg]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-3-Boc-amino-butylamine in the Synthesis of Modern Therapeutic Agents
Abstract
Chiral amines are indispensable structural motifs in modern pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment.[1][2] Among these, (R)-3-Boc-amino-butylamine stands out as a versatile and valuable chiral building block. Its unique structure, featuring a primary amine for synthetic elaboration and a Boc-protected secondary amine at a stereogenic center, offers chemists a reliable tool for introducing specific chirality into drug candidates.[3] The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical feature in multi-step syntheses.[3][] This guide provides an in-depth look at the applications of this compound, with a particular focus on its role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes.[5][6][7] A detailed, field-proven protocol for a key synthetic transformation—reductive amination—is provided to illustrate its practical utility for drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of a starting material's properties is fundamental to successful process development and scale-up.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate | [8] |
| CAS Number | 170367-69-8 | [8][9] |
| Molecular Formula | C₉H₂₀N₂O₂ | [8][9] |
| Molecular Weight | 188.27 g/mol | [8][9] |
| Appearance | White Solid / Crystalline Powder | [10] |
| Storage | Store at 0-8 °C | [3] |
The Imperative of Chirality in Drug Design
In pharmaceutical science, stereochemistry is not a trivial detail; it is a critical determinant of a drug's efficacy and safety.[11] Most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects. Utilizing enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis, allowing for the direct construction of the desired enantiomer and avoiding costly and complex chiral separation steps later in the synthesis.[11][12][13]
Caption: Enantiomers interacting differently with a chiral receptor site.
Application Spotlight: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application for chiral β-amino amines and their derivatives is in the synthesis of "gliptins," a class of oral antihyperglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.[5][6] DPP-4 is a serine protease that inactivates incretin hormones, which play a crucial role in glucose homeostasis by stimulating insulin secretion.[5][7][14] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[5][6]
Sitagliptin, the first approved DPP-4 inhibitor, features a chiral β-amino acid backbone derived from a similar chiral precursor.[15] The synthesis of such molecules often involves the coupling of the chiral amine component with a heterocyclic moiety. The primary amine of a building block like this compound is readily available for nucleophilic attack or, more commonly, for forming an amide bond or participating in a reductive amination reaction to connect to the rest of the target molecule.
Detailed Protocol: Reductive Amination for C-N Bond Formation
Reductive amination is one of the most powerful and widely used methods for synthesizing amines in medicinal chemistry.[16][17] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[16] This one-pot procedure is highly efficient and avoids the over-alkylation problems often associated with direct alkylation of amines.[17][18]
The following protocol details a general procedure for the reductive amination of a generic aldehyde with this compound.
Caption: General workflow for a one-pot reductive amination reaction.
Protocol: Synthesis of tert-butyl N-[(2R)-4-(benzylamino)butan-2-yl]carbamate
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Rationale: Anhydrous conditions are crucial as the imine/iminium intermediate is susceptible to hydrolysis. DCM is a good general-purpose solvent for this reaction.
-
-
Aldehyde Addition: Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause slight effervescence. Continue stirring at room temperature.
-
Rationale: Sodium triacetoxyborohydride is the reducing agent of choice for many reductive aminations. It is milder than reagents like sodium borohydride and selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde, minimizing the formation of benzyl alcohol as a byproduct.[17][20]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Rationale: The basic bicarbonate solution neutralizes any remaining acid and quenches the excess reducing agent.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then brine.
-
Rationale: This washing sequence removes water-soluble byproducts and salts.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzylated product.
Conclusion
This compound is a high-value chiral building block that provides an efficient and reliable route for introducing a key stereocenter into complex molecules. Its stability, predictable reactivity, and central role in constructing chiral amine functionalities make it an essential tool for researchers and scientists in drug development. The reductive amination protocol detailed herein is a robust and versatile method that showcases just one of the many ways this intermediate can be effectively utilized to synthesize next-generation therapeutic agents, particularly in the ongoing development of treatments for metabolic diseases like type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 170367-69-8 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H20N2O2 | CID 15287338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 3-Boc-amino-butylamine hydrochloride | 1235439-71-0 [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
Application Notes and Protocols for Asymmetric Synthesis Using (R)-3-Boc-amino-butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Boc-amino-butylamine, also known as (R)-tert-butyl (4-aminobutan-2-yl)carbamate, is a valuable chiral building block in organic synthesis. Its structure, featuring a stereogenic center and two differentially protected amino groups, makes it a versatile precursor for the synthesis of complex chiral molecules, particularly in the development of pharmaceuticals and other biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the C3-amino group allows for selective functionalization of the terminal primary amine, while the chiral center provides a foundation for stereocontrolled synthetic transformations. This document provides an overview of the potential applications of this compound in asymmetric synthesis and offers generalized protocols for its use.
Core Applications
This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules.[1] Its key applications include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] The chiral nature of the compound is often critical for achieving the desired biological activity and selectivity of the final drug candidate.
-
Peptide Synthesis and Peptidomimetics: The compound can be incorporated into peptide chains or used as a scaffold for peptidomimetics to introduce conformational constraints or improve metabolic stability.[1]
-
Asymmetric Catalysis: While specific examples are not extensively documented, chiral 1,3-diamines are known to be effective ligands in a variety of asymmetric catalytic reactions. After deprotection or further modification, derivatives of this compound could potentially be used to prepare chiral ligands for metal-catalyzed reactions or as organocatalysts.
Physicochemical Properties
| Property | Value |
| Chemical Name | (R)-tert-Butyl (4-aminobutan-2-yl)carbamate |
| CAS Number | 170367-69-8 |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Storage Conditions | 2-8°C |
Potential Synthetic Applications and Protocols
While specific, detailed protocols for the direct use of this compound are not widely published, its structure lends itself to several key synthetic transformations. The following are representative protocols for how this building block could be employed in asymmetric synthesis, based on established methodologies for similar chiral amines.
Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral 1,3-diamines are precursors to valuable ligands for asymmetric catalysis. This compound can be envisioned as a precursor to N,N'-disubstituted chiral diamine ligands.
Workflow for Chiral Ligand Synthesis:
Caption: General workflow for the synthesis of a chiral ligand from this compound.
Experimental Protocol: Reductive Amination of the Primary Amine
This protocol describes the selective functionalization of the primary amino group.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone in DCM.
-
If the substrate is a ketone or a less reactive aldehyde, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add NaBH(OAc)₃ portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted product.
Use as a Chiral Building Block in Multi-step Synthesis
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of complex nitrogen-containing heterocyclic and acyclic compounds.
Logical Flow for Incorporation into a Target Molecule:
Caption: Logical flow for the sequential functionalization of this compound.
Experimental Protocol: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the secondary amine for further reactions.
Materials:
-
N-substituted this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or a solid base for neutralization
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in DCM (a typical concentration is 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v with DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ or by passing it through a plug of basic alumina or silica treated with triethylamine.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected amine. The product may be used in the next step without further purification.
Summary of Potential Applications and Expected Outcomes
The following table summarizes the potential transformations and the expected outcomes when using this compound in asymmetric synthesis. The yields and stereoselectivities are representative values for analogous transformations and should be optimized for specific substrates.
| Reaction Type | Reagents and Conditions | Product Type | Expected Yield | Expected Stereochemical Purity |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCM | N-Alkyl-(R)-3-Boc-amino-butylamine | 60-90% | >99% ee (retention of stereocenter) |
| Amide Coupling | Carboxylic acid, EDC/HOBt or HATU, DIPEA, DMF | N-Acyl-(R)-3-Boc-amino-butylamine | 70-95% | >99% ee (retention of stereocenter) |
| Boc Deprotection | TFA, DCM | (R)-N¹-substituted butane-1,3-diamine | >90% | >99% ee (retention of stereocenter) |
| Urea Formation | Isocyanate, DCM or THF | N-Ureido-(R)-3-Boc-amino-butylamine | 80-98% | >99% ee (retention of stereocenter) |
| Sulfonamide Formation | Sulfonyl chloride, Triethylamine, DCM | N-Sulfonyl-(R)-3-Boc-amino-butylamine | 75-95% | >99% ee (retention of stereocenter) |
Conclusion
This compound is a highly useful and versatile chiral building block for asymmetric synthesis. Its differential protection allows for selective and sequential functionalization of its two amino groups, providing a powerful tool for the construction of complex chiral molecules. The protocols and workflows presented here, based on well-established chemical transformations, serve as a guide for researchers in drug discovery and chemical synthesis to harness the potential of this valuable compound. As with any synthetic procedure, optimization of reaction conditions will be necessary to achieve the best results for specific substrates.
References
Application Notes and Protocols for Targeting Microglial TREM2 Signaling in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for targeting the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) signaling pathway in microglia, a key therapeutic strategy in the development of drugs for neurological disorders such as Alzheimer's disease.
Introduction to TREM2 in Neuroinflammation
Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and the pathogenesis of neurodegenerative diseases.[1] The TREM2 receptor is predominantly expressed on microglia and is a pivotal player in regulating their function, including phagocytosis, survival, and inflammatory responses.[1][2] Genetic studies have identified variants of TREM2 as significant risk factors for late-onset Alzheimer's disease, highlighting its importance in disease progression.[1] Activation of TREM2 signaling is a promising therapeutic approach to enhance the beneficial functions of microglia, such as the clearance of amyloid-beta (Aβ) plaques and cellular debris, while dampening detrimental neuroinflammation.[3]
The TREM2 Signaling Pathway
Upon binding to its ligands, which include phospholipids, apolipoproteins (like APOE), and Aβ, TREM2 associates with the adaptor protein DAP12.[2][3] This interaction leads to the phosphorylation of tyrosine residues within the immunoreceptor tyrosine-based activation motif (ITAM) of DAP12 by Src family kinases.[3] This phosphorylation event recruits and activates spleen tyrosine kinase (Syk).[3]
Activated Syk initiates a cascade of downstream signaling events involving the activation of phosphatidylinositol 3-kinase (PI3K), phospholipase C gamma (PLCγ), and Vav.[1][2] These signaling molecules, in turn, activate downstream effectors such as Akt, mobilize intracellular calcium, and activate the ERK pathway.[1] Ultimately, this signaling cascade modulates microglial function, promoting cell survival, proliferation, phagocytosis, and motility, while also influencing cytokine production.[1][2]
References
- 1. Untangling the Role of TREM2 in Conjugation with Microglia in Neuronal Dysfunction: A Hypothesis on a Novel Pathway in the Pathophysiology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microglial TREM2/DAP12 Signaling: A Double-Edged Sword in Neural Diseases [frontiersin.org]
- 3. TREM2-mediated regulation of microglial activity: a promising target for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Bioconjugation Utilizing (R)-3-Boc-amino-butylamine
Introduction: The Strategic Advantage of Orthogonal Protection in Bioconjugation
In the sophisticated landscape of modern drug development and molecular biology, the ability to covalently link distinct molecular entities with precision is paramount. This process, known as bioconjugation, is the foundation for creating advanced therapeutics like antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and targeted imaging agents. The success of these complex constructs hinges on the linker—the molecular bridge connecting the components.
(R)-3-Boc-amino-butylamine is a chiral, heterobifunctional linker that offers a powerful solution for controlled, sequential conjugation strategies.[1][2] Its structure is deceptively simple yet highly strategic: it possesses a free, nucleophilic primary amine ready for immediate reaction, and a second primary amine temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.[3][4] This differential protection is the key to its utility, allowing chemists to perform distinct conjugation steps in a defined order. The Boc group is exceptionally stable under basic and nucleophilic conditions but can be cleanly and efficiently removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6]
This guide provides an in-depth exploration of the core principles and experimental protocols for leveraging this compound in multi-step bioconjugation workflows. We will move beyond simple instructions to explain the causality behind each step, empowering researchers to adapt and troubleshoot their specific applications.
Section 1: Core Principles of the this compound Linker
The utility of this linker is grounded in the principles of orthogonal protection , a strategy that allows for the selective deprotection of one functional group without affecting others.[3][4]
-
The Reactive Handle - The Primary Amine: The free primary amine (-NH₂) on the butyl chain is a potent nucleophile.[7] It readily attacks electrophilic centers, making it an ideal partner for the most common and reliable class of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters.[8][9] This reaction, a nucleophilic acyl substitution, proceeds efficiently under physiological to slightly alkaline conditions (pH 7.2-8.5) to form a highly stable and irreversible amide bond.[10][11]
-
The Masked Functionality - The Boc-Protected Amine: The second amine is protected as a carbamate by the Boc group. This protection renders the amine non-nucleophilic and unreactive to the conditions used for the first conjugation step.[3][4] The Boc group's stability in a wide range of synthetic conditions, including basic and nucleophilic environments, prevents unwanted self-conjugation or polymerization.[4][5]
-
The Unveiling - Acid-Labile Deprotection: The strategic advantage of the Boc group is its facile removal under acidic conditions.[5] Treatment with an acid like TFA cleaves the carbamate, releasing tert-butyl cations and carbon dioxide, and exposing a new, reactive primary amine for a second, distinct conjugation event.[6]
This two-stage reactivity allows for the controlled and directional assembly of complex molecular architectures.
Caption: A generalized workflow for a two-step bioconjugation using the linker.
Section 2: Critical Parameters for Successful Conjugation
Optimizing reaction conditions is essential for achieving high yields and reproducible results.[7]
| Parameter | Recommendation | Rationale & Scientific Insight |
| pH | 7.2 - 8.5 for NHS ester reactions. | The reactive species is the deprotonated primary amine (-NH₂).[7] At pH values below the amine's pKa, it is predominantly protonated (-NH₃⁺) and non-nucleophilic. Increasing the pH drives the equilibrium towards the reactive form. However, NHS esters are prone to hydrolysis at high pH, which is a competing reaction. A pH range of 7.2-8.5 is the optimal compromise to maximize amine reactivity while minimizing hydrolysis of the NHS ester.[7][9] |
| Buffer Choice | Amine-free buffers (e.g., PBS, HEPES, Borate). | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. Tris can be used, however, as a quenching agent to terminate the reaction.[12] |
| Solvents | DMF or DMSO for linker and payloads. | This compound and many organic payloads (dyes, drugs) have limited aqueous solubility. High-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to create stock solutions, which are then added in small volumes (typically <10% of total) to the aqueous buffer containing the biomolecule.[10] |
| Stoichiometry | 5- to 20-fold molar excess of linker/payload. | Using a molar excess of the smaller molecule (the linker or the activated payload) relative to the larger biomolecule drives the reaction to completion, maximizing the modification of the target biomolecule. The optimal ratio should be determined empirically for each specific system. |
| Temperature | 4°C to Room Temperature (20-25°C). | Most NHS ester conjugations proceed efficiently at room temperature within 1-4 hours. For sensitive biomolecules or to slow down hydrolysis and side reactions, the incubation can be performed overnight at 4°C.[12] |
Section 3: Detailed Experimental Protocol
This protocol details a common and logical workflow: conjugating a biomolecule containing a carboxylic acid (e.g., a protein's C-terminus or aspartic/glutamic acid residues) to a payload that also contains a carboxylic acid, using this compound as the connecting bridge.
Objective: To covalently link "Protein-COOH" to "Payload-COOH".
Part A: Conjugation of the Linker to the Protein
This step attaches the Boc-protected linker to the target protein.
Materials:
-
Protein-COOH in amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column or dialysis cassettes
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
-
EDC/NHS Stock Preparation: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or water (e.g., 10 mg/mL).
-
Carboxyl Activation: Add a 50-fold molar excess of both EDC and NHS to the stirred protein solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature. Causality: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but reacts with NHS to form a more stable, amine-reactive NHS ester.
-
Linker Addition: Immediately add a 100-fold molar excess of this compound to the activated protein solution.
-
Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess linker and reaction byproducts (e.g., EDC, NHS) by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4). The resulting product is Protein-Linker-NHBoc .
Part B: Boc Deprotection of the Protein-Linker Conjugate
This step exposes the second reactive amine on the linker, now attached to the protein.
Materials:
-
Purified Protein-Linker-NHBoc conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM) - Note: This step is often performed in organic solvent for small molecules, but for proteins, an aqueous acidic buffer is required.
-
Aqueous acidic buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)
-
Neutralization buffer (e.g., 1 M Phosphate Buffer, pH 8.0)
Procedure for Proteins:
-
Buffer Exchange: Exchange the buffer of the Protein-Linker-NHBoc conjugate into an acidic buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) using SEC or dialysis.
-
Deprotection: Incubate the conjugate solution at room temperature for 30-60 minutes. The mildly acidic conditions will cleave the Boc group. Note: This is a gentler alternative to TFA for sensitive proteins. For more robust proteins or when higher efficiency is needed, carefully controlled addition of TFA to the buffered solution can be tested.
-
Neutralization & Purification: Immediately purify the conjugate via SEC into the desired reaction buffer for the next step (e.g., PBS, pH 7.4) to remove the acidic buffer and prepare for the final conjugation. The product is Protein-Linker-NH₂ .
Part C: Conjugation of the Activated Payload
This final step attaches the payload to the newly exposed amine on the protein-linker conjugate.
Materials:
-
Purified Protein-Linker-NH₂ conjugate
-
Payload-COOH
-
EDC and NHS
-
Anhydrous DMSO
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
SEC column or dialysis cassettes
Procedure:
-
Payload Activation: In a separate vial, dissolve the Payload-COOH (e.g., a fluorescent dye) in anhydrous DMSO. Add 1.2 equivalents of EDC and 1.1 equivalents of NHS. Let it react for 15-30 minutes at room temperature to form the Payload-NHS ester.
-
Final Conjugation: Add a 10- to 20-fold molar excess of the activated Payload-NHS ester solution to the stirred solution of Protein-Linker-NH₂.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[10] Incubate for 15 minutes. Causality: The primary amines in Tris buffer will react with and consume any remaining unreacted Payload-NHS esters, preventing further modification of the protein conjugate.
-
Final Purification: Purify the final Protein-Linker-Payload bioconjugate from excess payload and reaction byproducts using SEC or extensive dialysis.
-
Characterization: Analyze the final conjugate using methods such as SDS-PAGE (to observe mass shift), UV-Vis spectroscopy (to determine conjugation ratio), and mass spectrometry (to confirm the final product mass).
Caption: The acid-catalyzed mechanism of Boc group removal.
Section 4: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Conjugation | Inactive EDC/NHS (hydrolyzed). | Purchase fresh reagents. Prepare EDC/NHS stock solutions immediately before use in anhydrous solvent. |
| Competing nucleophiles in buffer. | Ensure you are using an amine-free buffer like PBS, MES, or HEPES for the conjugation step. | |
| Incorrect pH. | Verify the pH of your reaction buffer is within the optimal range (7.2-8.5 for NHS ester reactions). | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of added organic solvent below 10% of the total reaction volume. Add the solvent dropwise while stirring. |
| Change in protein pI after modification. | Perform conjugation at a lower concentration. Include stabilizing excipients if known for your protein. | |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Increase incubation time or use a stronger acidic condition (if the protein is stable). Confirm deprotection with a primary amine quantification assay. |
| Low Final Yield | Loss of product during multiple purification steps. | Optimize purification methods. Consider using tangential flow filtration (TFF) for larger scales instead of multiple SEC runs to minimize volume loss. |
Conclusion: A Versatile Tool for Precision Bioconjugation
This compound is more than just a simple chemical; it is an enabling tool for the precise, stepwise construction of complex bioconjugates.[5] By understanding the core principles of its orthogonal protecting group strategy and carefully controlling the key reaction parameters, researchers can unlock its full potential. The protocols provided herein serve as a robust starting point for developing tailored conjugation strategies for a wide array of applications, from targeted therapeutics to advanced diagnostic reagents.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H20N2O2 | CID 15287338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Trifluoromethanesulfonic Anhydride (Tf₂O) as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is a powerful and versatile reagent in modern organic synthesis. Its strong electrophilicity and the exceptional leaving group ability of the triflate group make it an indispensable tool for a wide array of chemical transformations.[1][2][3] This document provides an overview of its key applications, detailed experimental protocols for representative reactions, and quantitative data to guide synthetic planning.
Introduction to Triflic Anhydride
Triflic anhydride ((CF₃SO₂)₂O) is the acid anhydride of trifluoromethanesulfonic acid (triflic acid), a superacid. This inherent reactivity makes Tf₂O a highly efficient reagent for the activation of a variety of functional groups, including alcohols, phenols, ketones, amides, and sulfoxides.[2][4][5] The resulting triflate esters are excellent leaving groups, facilitating subsequent nucleophilic substitution, elimination, and cross-coupling reactions.
Key Applications in Organic Synthesis
Triflic anhydride's utility spans numerous reaction classes, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and functional materials.[6][7]
Key applications include:
-
Formation of Triflates: Conversion of alcohols, phenols, and enols into their corresponding triflates is a primary application. These triflates are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), carbonylation, and reduction.
-
Activation of Amides and Synthesis of Heterocycles: Tf₂O activates amides to form highly reactive intermediates such as nitrilium or keteniminium ions, which can be trapped intramolecularly or intermolecularly to construct a diverse range of heterocyclic scaffolds.[3]
-
Glycosylation Reactions: In carbohydrate chemistry, triflic anhydride is employed as a potent activator for glycosylation reactions, enabling the formation of complex oligosaccharides.[8][9][10] It facilitates dehydrative glycosylation and can be used for the direct activation of anomeric hydroxy sugars.[8][9]
-
Friedel-Crafts Reactions: Triflic anhydride can promote Friedel-Crafts acylation reactions, often in catalytic systems, providing a route to aryl ketones.[1][11]
-
Dehydration and Rearrangement Reactions: Its powerful dehydrating properties are utilized in various transformations, including the conversion of amides to nitriles.[12]
Below is a diagram illustrating the central role of triflic anhydride in activating various functional groups for diverse synthetic transformations.
Application Notes and Experimental Protocols
Synthesis of Vinyl Triflates from Ketones
Vinyl triflates are valuable intermediates for cross-coupling reactions. Their synthesis from ketones using triflic anhydride is a common and efficient method.
Table 1: Synthesis of Vinyl Triflates from Various Ketones
| Entry | Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3-Methyl-2-butanone | Pyridine | n-Pentane | - | ~85 (crude) | [6] |
| 2 | Hindered Steroidal Ketone | 2,6-Lutidine | DCM | 4.5 | ~80 (conversion) | [7] |
| 3 | 1-Indanone | LDA | THF | 2 | 88 | [7] |
| 4 | 4-tert-Butylcyclohexanone | LiHMDS | THF | 1 | 92 | [13] |
| 5 | DHEA | Et₃N | DCM | 4.5 | ~80 (conversion) | [14] |
Protocol 1: General Procedure for Vinyl Triflate Synthesis from a Ketone [6]
This protocol describes the synthesis of 3-methyl-2-buten-2-yl triflate.
-
Materials:
-
3-Methyl-2-butanone (0.0300 mole)
-
Anhydrous pyridine (0.0352 mole)
-
Anhydrous n-pentane (10 mL)
-
Trifluoromethanesulfonic anhydride (0.0395 mole)
-
Dry, 50-mL Erlenmeyer flask with a rubber septum
-
Acetone-dry ice cooling bath
-
Hypodermic syringe
-
-
Procedure:
-
In a dry, 50-mL Erlenmeyer flask, dissolve 3-methyl-2-butanone and anhydrous pyridine in anhydrous n-pentane.
-
Stopper the flask with a rubber septum and cool the solution in an acetone-dry ice bath.
-
Using a hypodermic syringe, add trifluoromethanesulfonic anhydride dropwise with swirling over 2–3 minutes.
-
After the addition is complete, allow the mixture to stand in the cooling bath for 10-15 minutes.
-
Proceed with the appropriate workup, which typically involves quenching with a cold, dilute acid or bicarbonate solution, followed by extraction and purification.
-
One-Pot, Three-Component Synthesis of 3,4-Dihydroquinazolines
The activation of amides with triflic anhydride enables the synthesis of complex heterocyclic structures in a single pot, which is highly valuable in drug discovery for the rapid generation of diverse compound libraries.[4][15]
Table 2: Substrate Scope for the Triflic Anhydride-Mediated Synthesis of 3,4-Dihydroquinazolines [4][15]
| Entry | Amide | Aldehyde | Amine | Yield (%) |
| 1 | N-(4-methoxyphenyl)acetamide | Benzaldehyde | Benzylamine | 75 |
| 2 | N-(p-tolyl)acetamide | Benzaldehyde | Benzylamine | 71 |
| 3 | N-phenylacetamide | 4-Chlorobenzaldehyde | Benzylamine | 68 |
| 4 | N-phenylacetamide | Benzaldehyde | 4-Methoxybenzylamine | 65 |
| 5 | N-(4-fluorophenyl)acetamide | Benzaldehyde | Benzylamine | 55 |
Protocol 2: General Procedure for the One-Pot Synthesis of 3,4-Dihydroquinazolines [4][15]
The following workflow diagram and protocol detail the synthesis of 3,4-dihydroquinazolines.
-
Materials:
-
N-aryl amide (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Amine (1.1 mmol)
-
4 Å Molecular Sieves (approx. 250 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10.0 mL)
-
2-Chloropyridine (1.2 mmol)
-
Trifluoromethanesulfonic anhydride (1.1 mmol)
-
-
Procedure:
-
To a flame-dried flask, add the N-aryl amide, aldehyde, amine, and 4 Å molecular sieves.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 18 hours.
-
Cool the reaction mixture to -41 °C (acetonitrile/dry ice bath).
-
Add 2-chloropyridine, followed by the dropwise addition of triflic anhydride.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,4-dihydroquinazoline.
-
Direct Glycosylation with Anomeric Hydroxy Sugars
Triflic anhydride is a key reagent in modern glycosylation chemistry, enabling the formation of glycosidic bonds with high stereoselectivity.
Table 3: Stereoselective Glycosylation using Phthalic Anhydride and Triflic Anhydride [9]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | Stereoselectivity (β:α) |
| 1 | 2,3-di-O-benzyl-4,6-O-benzylidene-D-mannopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 85 | >20:1 |
| 2 | 2,3-di-O-benzyl-4,6-O-benzylidene-D-mannopyranose | Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside | CH₂Cl₂ | 82 | >20:1 |
| 3 | 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 88 | 1:11 |
| 4 | 2,3,4,6-tetra-O-benzoyl-D-mannopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 81 | 1:2.5 |
Protocol 3: One-Pot β-Mannopyranosylation [9]
-
Materials:
-
2,3-di-O-benzyl-4,6-O-benzylidene-D-mannopyranose (glycosyl donor)
-
Phthalic anhydride
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
DTBMP (2,6-di-tert-butyl-4-methylpyridine)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Glycosyl acceptor
-
Anhydrous CH₂Cl₂
-
-
Procedure:
-
A solution of the glycosyl donor and phthalic anhydride in CH₂Cl₂ is treated with DBU at room temperature.
-
The reaction mixture is then cooled to -78 °C.
-
Sequentially add DTBMP, Tf₂O, and the glycosyl acceptor to the cooled reaction mixture.
-
The reaction is stirred at -78 °C and monitored by TLC for completion.
-
Upon completion, the reaction is quenched, typically with a pyridine/methanol solution.
-
The mixture is diluted, washed, dried, and concentrated.
-
The desired oligosaccharide is purified by column chromatography.
-
Safety and Handling
Triflic anhydride is a corrosive and moisture-sensitive liquid that should be handled with extreme care in a well-ventilated fume hood.[12] It reacts violently with water, releasing triflic acid. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All glassware should be thoroughly dried before use.
Conclusion
Trifluoromethanesulfonic anhydride is a powerful reagent with broad applicability in organic synthesis. Its ability to activate a wide range of functional groups makes it a cornerstone for the construction of complex molecular architectures. The protocols and data presented here provide a starting point for researchers to leverage the synthetic potential of this versatile building block in their own research and development endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. "Triflic Anhydride (Tf < inf > 2 < /inf > O)-Activated Transformations" by Hai Huang and Jun Y. Kang [oasis.library.unlv.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. Stereoselective direct glycosylation with anomeric hydroxy sugars by activation with phthalic anhydride and trifluoromethanesulfonic anhydride involving glycosyl phthalate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRIFLIC ANHYDRIDE (TAA) | Solvay [solvay.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
- 15. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]
The Convergence of Polymer Chemistry and Materials Science: An Application & Protocol Guide
The strategic design and synthesis of polymers have become a cornerstone of modern materials science, enabling groundbreaking advancements across diverse fields, from medicine to electronics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key applications and detailed protocols in this dynamic area. We will explore the causality behind experimental choices, offering field-proven insights to bridge the gap between theoretical chemistry and tangible materials with transformative properties.
Section 1: The Foundational Role of Polymers in Advanced Materials
Polymers, long-chain molecules composed of repeating monomer units, offer a unique combination of versatility, light weight, and tunable properties.[1] This inherent adaptability has propelled them to the forefront of materials innovation. By precisely controlling factors such as molecular weight, architecture, and functionality, scientists can engineer polymers with specific mechanical, thermal, optical, and electrical characteristics.[2][3] This control is the bedrock upon which the applications discussed in this guide are built.
Recent breakthroughs in polymer synthesis, particularly controlled/living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the field.[4] These methods allow for the creation of well-defined polymer architectures, including block copolymers and star-shaped polymers, which are crucial for applications like drug delivery and nanotechnology.
Section 2: Key Application Areas
The impact of polymer chemistry on materials science is vast. This section will delve into a few of the most significant and rapidly evolving application areas.
Biomedical Applications and Drug Delivery
Polymeric drug delivery systems are a prime example of the successful marriage between polymer chemistry and medicine.[5] These systems are designed to enhance the therapeutic efficacy of drugs by controlling their release, improving bioavailability, and targeting specific tissues or cells.[5][6] Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA) and chitosan, are frequently employed in these systems.[5][7] Their key advantage lies in their ability to break down into non-toxic byproducts that are safely eliminated from the body after fulfilling their function.[7][8]
The design of these systems hinges on a deep understanding of polymer properties. For instance, the degradation rate of PLGA can be precisely tuned by altering the ratio of lactic acid to glycolic acid monomers, allowing for controlled drug release over a desired period.[9] Furthermore, the surface of polymeric nanoparticles can be functionalized with targeting ligands to direct them to specific sites, such as tumor cells, thereby minimizing off-target effects.[5]
Table 1: Common Biodegradable Polymers in Drug Delivery
| Polymer | Monomers | Key Properties | Common Applications |
| Poly(lactic-co-glycolic acid) (PLGA) | Lactic acid, Glycolic acid | Tunable degradation rate, Biocompatible | Controlled drug release, Tissue engineering scaffolds[8][9] |
| Chitosan | N-acetyl-D-glucosamine, D-glucosamine | Mucoadhesive, Biocompatible, Biodegradable | Drug and gene delivery, Wound dressings[5] |
| Polyethylene glycol (PEG) | Ethylene glycol | Hydrophilic, Reduces immunogenicity | "Stealth" coating for nanoparticles, Hydrogels[5] |
Polymers in Electronics and Energy
Polymers are integral to the advancement of modern electronics and energy technologies.[10] Their applications range from insulation for wires and cables to active components in flexible displays and solar cells.[10][11] Conductive polymers, such as polyaniline and polyacetylene, are a fascinating class of materials that combine the electrical properties of metals with the processability of plastics.[10] These materials are at the heart of innovations in organic light-emitting diodes (OLEDs), sensors, and energy storage devices.[12]
Furthermore, self-healing polymers are emerging as a critical component for enhancing the durability and lifespan of electronic devices.[13] These materials can intrinsically repair damage, preventing device failure and reducing electronic waste.[13]
Polymer Nanocomposites: A New Frontier
Polymer nanocomposites, which consist of a polymer matrix reinforced with nanoscale fillers, represent a significant leap forward in materials science.[14][15] The incorporation of nanofillers like carbon nanotubes, graphene, or clay nanoparticles can dramatically enhance the mechanical, thermal, and barrier properties of the base polymer.[16] These materials are finding applications in lightweight automotive components, high-performance coatings, and advanced packaging materials.[15][17]
The key to successful nanocomposite design lies in achieving a uniform dispersion of the nanofiller within the polymer matrix and ensuring strong interfacial adhesion between the two components.[18]
Section 3: Detailed Protocols
This section provides step-by-step methodologies for the synthesis and characterization of polymeric materials, reflecting the importance of robust and reproducible experimental design.
Protocol: Synthesis of Polystyrene by Free Radical Polymerization
This protocol outlines the bulk polymerization of styrene to form polystyrene, a widely used thermoplastic.
Materials:
-
Styrene monomer
-
Benzoyl peroxide (initiator)
-
Methanol
-
Glass reaction tube
-
Heating mantle or oil bath
-
Vacuum line
Procedure:
-
Monomer Purification: Purify the styrene monomer by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with distilled water until neutral. Dry the monomer over anhydrous calcium chloride and then distill under reduced pressure.
-
Initiator Addition: Weigh the desired amount of benzoyl peroxide (typically 0.1-1% by weight of the monomer) and add it to the purified styrene in the reaction tube.
-
Degassing: Connect the reaction tube to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the reaction tube under vacuum. Immerse the tube in a constant temperature oil bath or heating mantle set to the desired reaction temperature (e.g., 60-80 °C). The polymerization time will vary depending on the temperature and initiator concentration.
-
Isolation and Purification: After the desired reaction time, cool the tube and break the seal. Dissolve the viscous polymer in a suitable solvent like toluene. Precipitate the polystyrene by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Causality Behind Choices:
-
Inhibitor Removal: Commercial styrene contains an inhibitor to prevent premature polymerization. Its removal is crucial for the reaction to proceed.
-
Degassing: Oxygen acts as a radical scavenger and can terminate the growing polymer chains, leading to low molecular weight products.
-
Precipitation: This step is essential to separate the polymer from unreacted monomer and initiator residues, resulting in a purified product.
Protocol: Characterization of Polymer Molecular Weight by Size Exclusion Chromatography (SEC)
SEC, also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of a polymer.[19][20]
Materials and Equipment:
-
Synthesized polymer sample
-
Appropriate solvent for the polymer (e.g., tetrahydrofuran for polystyrene)
-
SEC system equipped with a pump, injector, column set, and a detector (typically a refractive index detector)
-
Calibration standards (e.g., narrow molecular weight polystyrene standards)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the polymer sample in the mobile phase solvent (typically 1-2 mg/mL). Ensure the polymer is fully dissolved. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
System Preparation: Set up the SEC system with the appropriate columns and mobile phase. Allow the system to equilibrate until a stable baseline is achieved.
-
Calibration: Inject a series of narrow molecular weight standards of the same polymer type as the sample. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
Sample Analysis: Inject the prepared polymer sample solution into the SEC system.
-
Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.[20]
Self-Validation: The PDI value provides an internal check on the polymerization control. A PDI close to 1.0 indicates a narrow molecular weight distribution, characteristic of a well-controlled polymerization.
Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the thermal properties of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[19][21]
Materials and Equipment:
-
Polymer sample
-
DSC instrument
-
Aluminum pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan. Crimp the lid to seal the pan. Prepare an empty sealed pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile. A typical profile involves an initial heating scan, a controlled cooling scan, and a second heating scan.
-
Data Acquisition: Run the DSC experiment. The instrument will measure the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The glass transition (Tg) will appear as a step change in the baseline of the second heating scan. The melting temperature (Tm) will be observed as an endothermic peak.
Expert Insight: The second heating scan is typically used for analysis to erase the thermal history of the sample, providing a more accurate and reproducible measurement of its intrinsic thermal properties.
Section 4: Visualizing Complex Polymer Concepts
Diagrams are invaluable tools for understanding the intricate relationships in polymer science.
Diagram 1: Emulsion Polymerization Workflow
Caption: Workflow of emulsion polymerization for nanoparticle synthesis.
Diagram 2: Structure of a Diblock Copolymer
Caption: Schematic of a linear diblock copolymer structure.
Section 5: Conclusion and Future Outlook
The synergy between polymer chemistry and materials science continues to drive innovation at an unprecedented rate. The ability to design and synthesize polymers with precisely controlled properties is enabling the development of advanced materials that address critical challenges in medicine, technology, and sustainability. Future research will likely focus on the development of more sustainable and biodegradable polymers, the creation of "smart" materials with dynamic and responsive properties, and the advancement of additive manufacturing techniques for fabricating complex polymeric structures.[22][23] The protocols and insights provided in this guide serve as a foundation for researchers to explore these exciting frontiers and contribute to the next generation of material innovations.
References
- 1. metnmat.in [metnmat.in]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Polymer Synthesis | Adamson Research Group [adamson.ims.uconn.edu]
- 4. Polymer Synthesis – Polymeric Materials | ETH Zurich [polymeric.mat.ethz.ch]
- 5. jchemrev.com [jchemrev.com]
- 6. Polymer-Based Drug Delivery Systems, Development and Pre-Clinical Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immpressmagazine.com [immpressmagazine.com]
- 8. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. atmanpolymer.com [atmanpolymer.com]
- 11. polymer-search.com [polymer-search.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. informaticsjournals.co.in [informaticsjournals.co.in]
- 16. journals.stmjournals.com [journals.stmjournals.com]
- 17. dialnet.unirioja.es [dialnet.unirioja.es]
- 18. Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review | MDPI [mdpi.com]
- 19. measurlabs.com [measurlabs.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Polymer characterization - Wikipedia [en.wikipedia.org]
- 22. plastics-technology.com [plastics-technology.com]
- 23. chemijournal.com [chemijournal.com]
Application Notes and Protocols: Synthesis of Polyamine Analogues from Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of structurally diverse polyamine analogues is a cornerstone of contemporary drug discovery and chemical biology. These molecules are implicated in a myriad of cellular processes, and their analogues are potent modulators of these pathways. This guide provides a comprehensive overview of the strategic synthesis of polyamine analogues utilizing tert-butoxycarbonyl (Boc)-protected amines. We delve into the rationale behind this synthetic strategy, offering detailed, field-tested protocols for protection, functionalization, and deprotection, alongside critical insights into process optimization and troubleshooting.
Introduction: The Strategic Imperative for Polyamine Analogue Synthesis
Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth and proliferation.[1] Their intricate roles in cellular functions have made them and their synthetic analogues compelling targets for therapeutic intervention, particularly in oncology.[2][3] The development of novel polyamine analogues allows for the systematic exploration of structure-activity relationships, leading to compounds with enhanced biological activity and specificity.[1][4]
The primary challenge in synthesizing these analogues lies in the selective functionalization of the polyamine scaffold, which contains multiple nucleophilic amino groups. The use of the tert-butoxycarbonyl (Boc) protecting group offers a robust solution to this challenge. The Boc group is stable under a wide range of reaction conditions and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[5][6]
The Chemistry of Boc-Protection in Polyamine Synthesis
The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).[6] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate.[7]
For polyamines containing both primary and secondary amines, achieving selective protection can be challenging. However, reagents like alkyl phenyl carbonates can be employed for the chemoselective protection of primary amines over secondary amines.[8][9] This selectivity is crucial for the synthesis of asymmetrically substituted polyamine analogues.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Selective di-Boc Protection of Spermidine at Terminal Amines
This protocol describes the selective protection of the two primary amino groups of spermidine, leaving the secondary amine free for subsequent functionalization.
Materials:
-
Spermidine
-
tert-Butyl phenyl carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of spermidine (1.08 g, 7.40 mmol) in DMF (50 mL), add tert-butyl phenyl carbonate (3.17 g, 16.3 mmol, 2.2 equivalents).[5]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine as a white solid.[5]
Expected Yield: 78%[8]
Protocol 2: Alkylation of Boc-Protected Secondary Amine
This protocol details the N-alkylation of the secondary amine of a Boc-protected polyamine.
Materials:
-
N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent in vacuo to yield the crude N-alkylated product, which can be further purified by column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting groups to yield the final polyamine analogue.
Materials:
-
Boc-protected polyamine analogue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected polyamine analogue in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution.[6]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to obtain the deprotected polyamine analogue. The product may be obtained as a salt and can be further purified if necessary.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of polyamine analogues.
Key Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Boc Protection | tert-Butyl phenyl carbonate | DMF | Room Temp | 78 | [8] |
| N-Alkylation | NaH, Alkyl Halide | DMF | 0 to Room Temp | 60-90 | [10] |
| Boc Deprotection | TFA | DCM | Room Temp | >90 | [6] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Protection | Insufficient protecting group reagent; short reaction time. | Increase the equivalents of the Boc-protection reagent; extend the reaction time and monitor closely by TLC. |
| Low Yield in Alkylation | Incomplete deprotonation; steric hindrance from the alkyl halide. | Ensure anhydrous conditions and use a stronger base if necessary; consider using a more reactive alkylating agent (e.g., alkyl triflate). |
| Incomplete Deprotection | Insufficient acid; short reaction time. | Increase the concentration of TFA or the reaction time; consider using alternative acidic conditions like HCl in dioxane. |
| Side Reactions during Deprotection | Acid-sensitive functional groups in the molecule. | Use milder deprotection conditions or an orthogonal protecting group strategy for other sensitive functionalities.[5] |
Chemical Transformation Diagram
Caption: Key chemical transformations in the synthesis.
Conclusion
The use of Boc-protected amines provides a versatile and efficient platform for the synthesis of a wide array of polyamine analogues. The protocols and strategies outlined in this guide offer a solid foundation for researchers to design and execute their synthetic routes. By understanding the underlying chemical principles and potential pitfalls, scientists can effectively create novel polyamine-based molecules for the advancement of drug discovery and chemical biology.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Boc Protection
Welcome to the technical support center for Boc protection reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the protection of amines with the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete Boc protection reaction?
Incomplete reactions are often due to several factors:
-
Insufficient Reagent: The amount of di-tert-butyl dicarbonate ((Boc)₂O) may be insufficient, especially if it has degraded over time.
-
Low Reactivity of the Amine: Sterically hindered amines or electron-deficient amines (like anilines) are less nucleophilic and react slower.[1]
-
Inappropriate Base: The base used may not be strong enough to deprotonate the amine or neutralize the acidic byproduct, thus slowing down the reaction.[2]
-
Poor Solvent Choice: The solubility of the amine starting material can be a limiting factor.[3]
-
Low Temperature: The reaction may require heating to proceed at a reasonable rate, particularly for less reactive amines.[1]
Q2: I am observing the formation of a di-Boc protected product. How can I prevent this?
The formation of a di-Boc product (R-N(Boc)₂) can occur with primary amines, particularly when using a large excess of (Boc)₂O and a strong base.[2] To minimize this side reaction:
-
Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of (Boc)₂O.
-
Employ a weaker base or reduce the amount of a strong base.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the mono-Boc product is predominantly formed.
Q3: My starting amine is poorly soluble in common organic solvents. What should I do?
Poor solubility can significantly hinder the reaction. Consider the following:
-
Use a solvent mixture: A combination of solvents, such as THF/water or dioxane/water, can improve the solubility of amine salts or zwitterionic compounds like amino acids.[3]
-
Aqueous basic conditions: For amino acids, using an aqueous solution with a base like sodium bicarbonate or sodium hydroxide can be very effective.[3]
-
Heating: Gently heating the reaction mixture can sometimes help dissolve the starting material.
Q4: Are there alternative reagents to (Boc)₂O for Boc protection?
Yes, while (Boc)₂O is the most common reagent, alternatives exist for specific applications. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used. For selective protection of primary amines in the presence of secondary amines, tert-butyl phenyl carbonate can be an effective reagent.[4]
Q5: How do I choose the right base for my Boc protection reaction?
The choice of base depends on the substrate and reaction conditions:[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common, moderately strong, non-nucleophilic bases suitable for a wide range of amines.
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): Often used in aqueous or biphasic systems, particularly for amino acids.[2]
-
4-Dimethylaminopyridine (DMAP): A highly effective catalyst, especially for sterically hindered or weakly nucleophilic amines.[1][2] It is typically used in catalytic amounts along with a stoichiometric amount of a weaker base like TEA.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Boc protection experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the Boc-protected product. | 1. Low nucleophilicity of the amine (e.g., anilines, sterically hindered amines).[1] 2. Insufficient reaction time or temperature.[1] 3. Inactive (Boc)₂O reagent. | 1. Add a catalyst such as DMAP (0.1 eq.). For very unreactive anilines, a procedure involving the formation of a di-Boc intermediate followed by selective mono-deprotection might be necessary.[1] 2. Increase the reaction temperature and/or prolong the reaction time. Monitor progress by TLC or LC-MS.[1][2] 3. Use a fresh bottle of (Boc)₂O. |
| Formation of multiple products. | 1. Di-Boc protection of a primary amine.[2] 2. Reaction with other nucleophilic functional groups in the molecule (e.g., hydroxyl groups). | 1. Reduce the equivalents of (Boc)₂O to 1.1-1.2 eq. and use a milder base. 2. If DMAP is used as a catalyst with substrates containing alcohol functionalities, avoid prolonged reaction times overnight to prevent O-Boc formation.[] |
| Difficulty in purifying the product. | 1. Product is highly water-soluble. 2. Residual (Boc)₂O or byproducts in the crude material. | 1. After reaction, perform an extraction with an appropriate organic solvent. If the product remains in the aqueous layer, consider saturation with NaCl to facilitate extraction. Alternatively, evaporation of the aqueous layer and purification by chromatography might be necessary. 2. A common workup involves quenching the reaction with water, extracting with an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄.[2] Residual (Boc)₂O can sometimes be removed by sublimation under high vacuum.[6] |
| Boc group is cleaved during workup. | Acidic conditions during workup. | Avoid acidic washes during the workup. A standard aqueous workup for Boc protection involves dilution with water and extraction with an organic solvent, followed by washing with brine.[2] If an acidic wash is necessary for other reasons, use a very dilute acid and perform the wash quickly at low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine
-
Dissolve the aliphatic amine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a 1:1 mixture of dioxane and water.[2]
-
Add a base, such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[2] Typically, the reaction is complete within 1-4 hours.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform a standard aqueous workup by diluting the residue with water and extracting the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amine.[2]
Protocol 2: Boc Protection of a Weakly Nucleophilic Aromatic Amine using DMAP
-
Dissolve the aromatic amine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile.[2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[2] Reaction times may be longer for anilines.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[2]
-
Purify the residue by flash column chromatography on silica gel.[2]
Visualizations
Boc Protection Mechanism
The following diagram illustrates the general mechanism for the Boc protection of an amine using di-tert-butyl dicarbonate. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
Caption: General mechanism of Boc protection of an amine.
Troubleshooting Workflow for Incomplete Boc Protection
If you are facing an incomplete reaction, this workflow can guide you through the troubleshooting process.
Caption: Troubleshooting workflow for incomplete Boc protection.
References
Technical Support Center: (R)-3-Boc-amino-butylamine Synthesis
Welcome to the technical support center for the synthesis of (R)-3-Boc-amino-butylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing chiral 1,3-diamines like this compound?
A1: The synthesis of chiral 1,3-diamines typically involves a few key strategies. One common approach is to start from a chiral precursor that already contains one of the stereocenters. For this compound, a practical starting material is (R)-3-aminobutyric acid. The synthesis then involves the protection of the existing amino group, modification of the carboxylic acid moiety to introduce the second amino group, and subsequent protection or deprotection as needed. Other advanced methods include asymmetric hydrogenation of suitable prochiral substrates or enzymatic resolutions, though these can require specialized catalysts or enzymes.
Q2: I am observing low yields during the Boc protection of the starting material, (R)-3-aminobutyric acid. What could be the cause?
A2: Low yields in Boc protection of amino acids can stem from several factors. Incomplete reaction is a common issue, which can be addressed by ensuring the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Another potential problem is the solubility of the amino acid in the reaction solvent. Using a mixed solvent system, such as water/THF or water/dioxane, can improve solubility.[1] It is also crucial to maintain the appropriate basicity to facilitate the reaction with Di-tert-butyl dicarbonate (Boc₂O); bases like sodium bicarbonate or sodium carbonate are commonly used.[2]
Q3: What are the critical parameters to control during the reduction of N-Boc-(R)-3-aminobutyric acid to N-Boc-(R)-3-aminobutanol?
A3: The reduction of the carboxylic acid to the alcohol is a critical step. A common reducing agent for this transformation is sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.[2] Key parameters to control include the reaction temperature, which is often kept low (e.g., -20°C) during the addition of reagents to manage the exothermic nature of the reaction. The stoichiometry of the reducing agent is also important; an excess is typically used to ensure complete conversion. Anhydrous conditions are essential as the reagents are water-sensitive.
Q4: What is the most effective way to convert the hydroxyl group in N-Boc-(R)-3-aminobutanol to an amino group?
A4: There are two primary high-yielding methods for this conversion. The first involves a two-step process: activation of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with sodium azide and subsequent reduction of the azide to the amine. The second method is the Mitsunobu reaction, which allows for a direct conversion of the alcohol to a protected amine in a single step using a nitrogen nucleophile like phthalimide, followed by deprotection.[3][4] The Mitsunobu reaction is known for its clean inversion of stereochemistry.[4]
Q5: During the final reduction of the azide intermediate, I am getting a mixture of products. How can I improve the selectivity?
A5: Incomplete reduction of the azide can lead to impurities. Common methods for azide reduction include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or using reagents like triphenylphosphine followed by water (the Staudinger reaction). For catalytic hydrogenation, ensure the catalyst is active and that the reaction is run for a sufficient amount of time under an adequate pressure of hydrogen. If byproducts are observed, purification by column chromatography is typically effective.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis.
Issue 1: Low Yield in the Tosylation of N-Boc-(R)-3-aminobutanol
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC. If the starting material is not fully consumed, consider increasing the reaction time or the amount of tosyl chloride. |
| Side Reaction (Chlorination) | In some cases, particularly with certain substrates, treatment with tosyl chloride can lead to the formation of a chloride instead of the tosylate.[5] If this is observed, consider using a different activating group, such as mesyl chloride. |
| Degradation of Starting Material | The reaction is typically run at low temperatures (e.g., 0°C) to prevent side reactions. Ensure the temperature is well-controlled, especially during the addition of reagents. |
| Inefficient Work-up | Ensure proper quenching of the reaction and thorough extraction of the product. Washing the organic layers with a mild base can help remove any remaining acidic impurities. |
Issue 2: Poor Yield in the Mitsunobu Reaction
| Possible Cause | Suggested Solution |
| Reagent Purity | Use high-purity triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as impurities can interfere with the reaction. |
| Acidity of Nucleophile | The nitrogen nucleophile (e.g., phthalimide) should be sufficiently acidic to protonate the azodicarboxylate.[3] If the reaction is sluggish, consider a more acidic nucleophile. |
| Steric Hindrance | If the alcohol is sterically hindered, the reaction may be slow. In such cases, increasing the reaction temperature or using a less hindered azodicarboxylate might be beneficial. |
| Difficult Purification | The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can be difficult to remove. Purification by column chromatography is often necessary. Using modified reagents designed for easier separation can also be an option.[4] |
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of this compound.
Table 1: Boc Protection of (R)-3-aminobutyric acid
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Boc)₂O | Na₂CO₃ | Water | 25 | 2-6 | 93.5 | [2] |
| (Boc)₂O | TEA | H₂O/MeOH/TEA | 55 | 16 | 90-97 | [3] |
| (Boc)₂O | NaHCO₃ | Dioxane/Water | Room Temp | 12 | >90 | [1] |
Table 2: Conversion of N-Boc-(R)-3-aminobutanol to Amine
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) (over 2 steps) |
| Tosylation/Azide Substitution/Reduction | 1. TsCl, Pyridine2. NaN₃, DMF3. H₂, Pd/C | 1. DCM2. DMF3. MeOH | 1. 0 to RT2. 803. RT | Typically 70-85 |
| Mitsunobu Reaction/Deprotection | 1. PPh₃, DIAD, Phthalimide2. Hydrazine | 1. THF2. EtOH | 1. 0 to RT2. Reflux | Typically 60-80 |
Experimental Protocols
A plausible synthetic route starting from (R)-3-aminobutyric acid is detailed below.
Protocol 1: Synthesis of N-Boc-(R)-3-aminobutyric acid
-
In a reaction vessel, dissolve (R)-3-aminobutyric acid (103 g) and sodium carbonate (105 g) in 500 mL of water.
-
To this solution, add di-tert-butyl dicarbonate (218 g) and stir the mixture at 25°C for 2-6 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, adjust the pH of the solution to 3 using 2N hydrochloric acid.
-
Extract the product with ethyl acetate (2 x 500 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-3-aminobutyric acid as a white solid. (Expected yield: ~93.5%).[2]
Protocol 2: Synthesis of N-Boc-(R)-3-aminobutanol
-
To a solution of N-Boc-(R)-3-aminobutyric acid (100 g) in 300 mL of anhydrous tetrahydrofuran (THF), add sodium borohydride (20.6 g) in portions, maintaining the temperature below 0°C.
-
Cool the mixture to -20°C and slowly add boron trifluoride etherate (100 g) dropwise.
-
Monitor the reaction by HPLC or TLC to confirm the complete consumption of the starting material.
-
Once the reaction is complete, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with saturated sodium bicarbonate solution (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(R)-3-aminobutanol as a white solid. (Expected yield: ~95%).[6]
Protocol 3: Synthesis of this compound via Tosylation and Azide Displacement
Step 3a: Tosylation of N-Boc-(R)-3-aminobutanol
-
Dissolve N-Boc-(R)-3-aminobutanol (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (1.5 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equiv).
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated product, which can often be used in the next step without further purification.
Step 3b: Azide Substitution
-
Dissolve the tosylated intermediate from the previous step (1.0 equiv) in dimethylformamide (DMF).
-
Add sodium azide (3.0 equiv) and heat the mixture to 80-90°C.
-
Stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography to obtain (R)-tert-butyl (4-azidobutan-2-yl)carbamate.
Step 3c: Reduction of the Azide
-
Dissolve the azide intermediate (1.0 equiv) in methanol.
-
Add 10% Palladium on carbon (10 mol% Pd).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.
-
Monitor by TLC. Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. rsc.org [rsc.org]
- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of (R)-3-Boc-amino-butylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic purification of (R)-3-Boc-amino-butylamine. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and illustrative workflows to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial method for purifying gram-scale quantities of crude this compound?
A1: For gram-scale purification, flash column chromatography using silica gel is the most common and efficient method.[1] Due to the basic nature of the free amine, peak tailing can be an issue. To address this, it is standard practice to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[1][2]
Q2: How can I resolve the (R) and (S) enantiomers of 3-Boc-amino-butylamine?
A2: To separate the enantiomers and determine the enantiomeric excess (ee%), High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preferred method.[1][3][4] Protein-based or macrocyclic antibiotic-based chiral columns are often effective for resolving Boc-protected amines and amino acids.[5]
Q3: My compound shows poor retention on a standard C18 reverse-phase HPLC column. What can I do?
A3: this compound is a polar compound, which can lead to poor retention on traditional C18 columns.[6] To improve retention, consider the following options:
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating very polar analytes.[6][7]
-
Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can enhance the retention of charged analytes on a reverse-phase column. However, these agents can be incompatible with mass spectrometry (MS).[6]
Q4: Is ion-exchange chromatography a suitable method for purifying this compound?
A4: Yes, ion-exchange (IEX) chromatography can be an effective purification step. Since this compound contains a basic primary amine, it will be positively charged (cationic) at a pH below its pKa. Therefore, it will bind to a cation-exchange resin.[8][9] Elution is typically achieved by increasing the salt concentration or changing the pH of the buffer.[9] This method is particularly useful for separating the target compound from neutral or acidic impurities.[10]
Q5: How can I monitor the purification process during column chromatography?
A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of flash chromatography.[1] Staining the TLC plates with an appropriate reagent, such as potassium permanganate or ninhydrin, will help visualize the amine-containing compound.[1] For HPLC, a UV detector is typically used.
Troubleshooting Guides
Issue 1: Tailing Peaks in Silica Gel Chromatography
-
Question: My compound is smearing down the column and the collected fractions are impure. Why is this happening and how can I fix it?
-
Answer: This phenomenon, known as peak tailing, is common for basic compounds like amines on acidic silica gel. The free silanol groups on the silica surface interact strongly with the amine, causing poor peak shape and resolution.
Issue 2: Compound is Unstable on Silica Gel
-
Question: I'm observing degradation of my compound during purification. How can I confirm this and what are the alternatives?
-
Answer: Some compounds are sensitive to the acidic nature of silica gel.
-
Confirmation: To check for stability, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't present in the initial spotting, your compound may be degrading.
-
Solutions:
-
Deactivated Silica: Use a less acidic, deactivated silica gel or add a base like TEA to the eluent as described above.[11]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic) or florisil.[11]
-
Reverse-Phase Chromatography: If applicable, reverse-phase flash chromatography can be an excellent alternative for purifying polar, acid-sensitive compounds.
-
-
Issue 3: No Separation Between the Product and an Impurity
-
Question: Two spots on the TLC plate have very similar Rf values, and I cannot separate them by flash chromatography. What should I do?
-
Answer: Achieving separation between compounds with similar polarities can be challenging.
-
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Try changing the components entirely (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol) rather than just adjusting the ratio.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[1]
-
Derivatization: As a last resort, you could consider a protection/deprotection strategy for one of the functional groups to significantly alter the polarity of your target compound, allowing for easier separation.
-
-
Data Presentation
Table 1: Example Conditions for Flash Column Chromatography
| Parameter | Details | Purpose |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard adsorbent for polar compounds. |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate with 0.5% Triethylamine | The polarity gradient separates compounds, while TEA minimizes peak tailing of the basic amine.[1] |
| Sample Loading | Dry loading with silica gel | Ensures a narrow starting band for better resolution. |
| Detection | TLC with potassium permanganate stain | Monitors fractions for the presence of the amine.[1] |
Table 2: Illustrative Data for Chiral HPLC Method Development
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Polar Organic Mode) |
| Column | CHIROBIOTIC T (Teicoplanin-based) | Ultron ES-OVM (Ovomucoid-based) |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Acetate | Ethanol / Hexane / Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Elution | (S)-enantiomer may elute before (R)-enantiomer | Elution order may be reversed from RP mode |
| Reference | Based on principles for Boc-amino acids.[5] | Based on principles for protected amino acids.[5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude this compound onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC using a suitable stain (e.g., potassium permanganate) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Analytical Chiral HPLC for Enantiomeric Purity
-
System Preparation: Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% TFA) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase (approx. 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Data Acquisition: Run the chromatogram and record the retention times and peak areas for both the (R) and any potential (S) enantiomer peaks.
-
Purity Calculation: Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for tailing peaks in amine purification.
References
- 1. This compound | 170367-69-8 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Stereoselective Synthesis of Chiral Amines
Welcome to the Technical Support Center for the stereoselective synthesis of chiral amines. Chiral amines are fundamental building blocks in over 40% of commercial pharmaceuticals, as well as in agrochemicals and specialty chemicals.[1] Their synthesis, however, presents significant challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these syntheses, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the stereoselective synthesis of chiral amines, providing insights into their causes and offering actionable solutions.
Problem 1: Low Enantioselectivity or Diastereoselectivity
Low stereoselectivity is a frequent hurdle, leading to a mixture of stereoisomers that can be difficult and costly to separate.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Catalyst or Ligand Selection: The choice of a chiral catalyst or ligand is critical for inducing stereoselectivity.[3] An improper match between the catalyst and the substrate can result in poor stereocontrol.[3]
-
Solution: Conduct a thorough screening of different classes of chiral catalysts (e.g., transition metal complexes, organocatalysts, biocatalysts).[4][5][6][7] For instance, in asymmetric Michael additions, diphenylprolinol silyl ethers have shown significantly better reactivity and stereoselectivity compared to L-proline.[4]
-
-
Incorrect Reaction Conditions: Temperature, solvent, and pressure play a crucial role in the energy difference between diastereomeric transition states.[3][8]
-
Substrate-Catalyst Mismatch: Steric or electronic properties of the substrate may hinder effective binding to the chiral catalyst.[3]
-
Presence of Impurities: Impurities, especially water, can poison the catalyst or interfere with the catalytic cycle.[3]
-
Solution: Ensure all reagents and solvents are pure and dry. Use freshly distilled solvents and properly stored reagents.
-
Problem 2: Poor Yield
Low product yield can be attributed to several factors, from incomplete reactions to product degradation.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The product amine, particularly N-alkyl amines, can be basic and nucleophilic, leading to catalyst deactivation.[6][7]
-
Solution: Consider using a catalyst known for its robustness or employing a higher catalyst loading. In some cases, slow addition of the substrate can mitigate this issue.
-
-
Unfavorable Reaction Equilibrium: Some reactions, like those catalyzed by transaminases, can be limited by thermodynamic equilibrium.[10]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired chiral amine.
-
Solution: Re-evaluate the reaction conditions to minimize side reactions. This might involve changing the solvent, temperature, or catalyst. For instance, in reductive aminations, the choice of reducing agent can influence the formation of over-alkylated products.[5]
-
Problem 3: Difficult Purification
Separating the desired chiral amine from the reaction mixture can be challenging due to the presence of unreacted starting materials, catalyst residues, and stereoisomers.
Potential Causes & Troubleshooting Steps:
-
Similar Physical Properties of Stereoisomers: Enantiomers have identical physical properties, making their separation by standard chromatography difficult. Diastereomers, while having different properties, can still be challenging to separate.
-
Catalyst Removal: Homogeneous catalysts can be difficult to separate from the product.
-
Solution: Consider using a heterogenized catalyst immobilized on a solid support for easier removal by filtration.[16]
-
-
Presence of Multiple Amine Products: Reductive amination can sometimes lead to a mixture of primary, secondary, and tertiary amines.[17]
-
Solution: Optimize the reaction stoichiometry and conditions to favor the formation of the desired amine. Purification can often be achieved by converting the amines to their hydrochloride salts, which may have different solubilities.[18]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions encountered by researchers in the field of chiral amine synthesis.
Q1: How do I choose the right chiral catalyst for my reaction?
A1: The selection of a chiral catalyst is highly dependent on the specific reaction, substrates, and desired outcome.[4] A good starting point is to review the literature for similar transformations. Catalyst screening kits are also commercially available and can provide a rapid assessment of various catalyst classes. Key factors to consider include the catalyst's steric and electronic properties, its compatibility with the reaction conditions, and its cost.[3]
Q2: What are the best analytical techniques to determine enantiomeric excess (ee)?
A2: The most widely used and accurate methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These techniques separate enantiomers on a chiral stationary phase. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents is another powerful, non-destructive method.[19][20][21]
Q3: My reaction is giving a racemic mixture. What could be the cause?
A3: A racemic product suggests a lack of stereocontrol in your reaction. This could be due to several factors:
-
Inactive or Ineffective Catalyst: Your chiral catalyst may not be active or suitable for the specific transformation.
-
Racemization: The desired chiral product might be racemizing under the reaction or work-up conditions.[3]
-
Non-Stereoselective Reaction Pathway: The reaction mechanism itself may not be inherently stereoselective.
To troubleshoot, verify the catalyst's activity, screen different catalysts, and analyze the product at different reaction times to check for racemization.
Q4: What are the advantages of biocatalysis for chiral amine synthesis?
A4: Biocatalytic methods, using enzymes like transaminases, offer several advantages:
-
High Stereoselectivity: Enzymes often exhibit excellent enantioselectivity and regioselectivity.[1][10]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions.[1]
-
Sustainability: These methods are considered "green" as they avoid the use of heavy metals and harsh reagents.[15]
However, challenges such as limited substrate scope and unfavorable reaction equilibria need to be considered.[1][10][11]
Q5: How can I improve the substrate scope of my asymmetric reaction?
A5: Expanding the substrate scope can be challenging but is often achievable through:
-
Ligand Modification: Fine-tuning the steric and electronic properties of the ligand in a metal catalyst can accommodate a wider range of substrates.[6][7]
-
Protein Engineering: For biocatalysts, techniques like directed evolution and rational design can be used to engineer enzymes that accept a broader range of substrates.[1]
-
Reaction Condition Optimization: Systematically varying parameters like solvent, temperature, and additives can sometimes extend the applicability of a method to new substrates.
Data and Protocols
Table 1: Comparison of Analytical Methods for Determining Enantiomeric Excess
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | High resolution and accuracy, well-established, versatile.[13] | Longer analysis times compared to SFC, higher solvent consumption.[13] |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid mobile phase.[13] | Polysaccharide-based, Cyclofructan-based | Fast analysis times, reduced solvent consumption ("green" technique).[13] | Requires specialized instrumentation. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent. | Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), Chiral derivatizing agents (e.g., Mosher's acid) | Non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires soluble and pure samples. |
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a general procedure for determining the enantiomeric excess of a chiral amine using chiral HPLC.[19]
-
Method Development:
-
Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column).
-
Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol for normal phase) to achieve baseline separation of the enantiomers.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified amine sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Run the analysis under the optimized conditions.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Experimental Protocol: Diastereomeric Resolution of a Racemic Amine
This protocol describes a classical method for separating enantiomers of a racemic amine.[15]
Materials:
-
Racemic α-methylbenzylamine
-
(+)-Tartaric acid (R,R-tartaric acid)
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in an Erlenmeyer flask. Gentle heating may be required.
-
Cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with cold methanol.
-
To recover the free amine, dissolve the crystals in water and add 50% sodium hydroxide solution until the mixture is strongly basic.
-
Extract the liberated amine with diethyl ether.
-
Dry the ether extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the enantiomerically enriched amine.
Visualizations
Decision-Making Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting flowchart for low enantioselectivity.
Catalytic Cycle for Asymmetric Hydrogenation of an Imine
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side Reactions in Boc-Protected Amine Chemistry
Welcome to the technical support center for Boc-protected amine chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and encounter challenges in their synthetic workflows. Here, we address common side reactions, provide troubleshooting strategies in a direct question-and-answer format, and offer validated protocols to enhance the success of your experiments.
Part 1: Troubleshooting Boc Deprotection Side Reactions
The removal of the Boc group, while routine, is the source of the most common and troublesome side reactions. The primary culprit is the generation of a reactive tert-butyl cation during acid-catalyzed cleavage.[1][2]
Frequently Asked Questions (FAQs) - Deprotection
Q1: What is the fundamental cause of side reactions during Boc deprotection? A1: The primary cause is the formation of a highly reactive and stable tert-butyl carbocation (t-Bu⁺).[3][4] During cleavage with a strong acid like trifluoroacetic acid (TFA), the Boc group is protonated, leading to its fragmentation into carbon dioxide, the free amine, and this electrophilic t-butyl cation.[4][5][6] This cation can then attack any available nucleophile in the reaction mixture, leading to undesired byproducts.[7][8]
Q2: My compound contains sensitive amino acids. Which residues are most at risk during Boc deprotection? A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation.[9] The most susceptible are:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[1][9]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.[1][9]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the carbocation.[1][9] Other nucleophilic moieties, such as guanidino groups and electron-rich aromatic rings, are also at risk.[8]
Q3: How can I prevent the formation of these tert-butylated byproducts? A3: The most effective strategy is the addition of "scavengers" to the deprotection reaction mixture.[1][10] Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than your substrate or are present in a large excess.[9] They act by trapping the carbocation before it has a chance to react with your molecule of interest.[11]
Q4: Which scavengers should I use for my specific molecule? A4: The choice of scavenger is dictated by the sensitive functional groups present in your substrate. A cocktail of scavengers is often employed for comprehensive protection.[11]
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Mechanism of Action |
| Triisopropylsilane (TIS) | General Use, Trp | 2.5% - 5% | Reduces the tert-butyl cation to isobutane.[1] |
| Water (H₂O) | General Use | 2.5% - 5% | Traps the cation to form tert-butanol.[1] |
| Thioanisole | Met, Trp | 2.5% - 5% | A soft nucleophile that effectively traps the carbocation, preventing S-alkylation of methionine.[1][3] |
| 1,2-Ethanedithiol (EDT) | Cys | 2.5% - 5% | Protects the free thiol group on cysteine from alkylation.[3][11] |
Troubleshooting Guide: Deprotection Issues
-
Symptom: Your LC-MS analysis shows a significant peak with a mass exactly 56 atomic mass units higher than your expected product.
-
Causality: This mass increase is the characteristic signature of tert-butylation, where an electrophilic tert-butyl cation has alkylated a nucleophilic site on your molecule.[3] This is a direct consequence of not effectively trapping the carbocation generated during Boc cleavage.
-
Solution: Implement a Scavenger Cocktail.
-
Rationale: By introducing a more reactive nucleophile (a scavenger), you provide a preferential target for the t-butyl cation. Triisopropylsilane (TIS) is an excellent general-purpose scavenger.
-
Action: Modify your deprotection protocol to include scavengers. A common and effective starting cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3] If your peptide contains methionine or cysteine, add thioanisole or EDT, respectively.[3]
-
Caption: Acid-catalyzed Boc deprotection and the tert-butylation side reaction pathway.
-
Symptom: TLC or LC-MS analysis shows a significant amount of remaining starting material even after the standard reaction time.
-
Causality & Solutions:
-
Insufficient Acid: The cleavage of the Boc group can show a second-order dependence on acid concentration.[2][8]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[1][9]
-
Inadequate Reaction Time: Some substrates simply require longer reaction times for full conversion.
-
Action: Increase the reaction time in increments (e.g., from 1 hour to 2-4 hours) and monitor by LC-MS until starting material is consumed.[3]
-
-
Caption: Troubleshooting workflow for incomplete Boc deprotection.
-
Symptom: You observe a byproduct with a mass increase of 96 Da, corresponding to the addition of a trifluoroacetyl group.
-
Causality: When using TFA for deprotection, the newly liberated and highly nucleophilic amine can be acylated by trifluoroacetic acid or its activated forms.[1][2]
-
Solution: Change Acid or Improve Workup.
-
Action 1 (Workup): After deprotection, ensure the complete removal of residual TFA. This is best achieved by co-evaporation with a non-polar solvent like toluene after the initial concentration step.[1][2]
-
Action 2 (Alternative Acid): Switch to a non-acylating acid system. 1-2M HCl in an organic solvent like dioxane or ethyl acetate is a common and effective alternative that avoids this side reaction.[2][7]
-
Part 2: Troubleshooting Boc Protection Reactions
While less common, side reactions can also occur during the initial protection of the amine.
Frequently Asked Questions (FAQs) - Protection
Q5: What are the main challenges when introducing a Boc group? A5: The primary challenges during the Boc protection step include:
-
Poorly Nucleophilic Amines: Electron-deficient amines, such as anilines with electron-withdrawing groups or certain heterocycles, may react very slowly with di-tert-butyl dicarbonate (Boc₂O).[12]
-
Solubility Issues: Zwitterionic compounds, like amino acids, are often poorly soluble in common organic solvents like THF or DCM, leading to slow and incomplete reactions.[12][13]
-
Over-reaction: Highly reactive primary amines can sometimes undergo double-Boc protection.
-
Selectivity: In molecules with multiple nucleophiles (e.g., amines and hydroxyl groups), achieving selective N-protection can be challenging.
Troubleshooting Guide: Protection Issues
-
Symptom: The reaction fails to proceed, or the yield of the desired N-Boc product is unacceptably low.
-
Causality & Solutions:
-
Poor Substrate Nucleophilicity: The amine is not reactive enough to attack the Boc anhydride.
-
Action: Add a catalyst such as 4-dimethylaminopyridine (DMAP) to activate the Boc anhydride.[7]
-
-
Poor Solubility: The starting material, particularly amino acids, is not fully dissolved.
-
Formation of Mixed Anhydride: For substrates containing a carboxylic acid, the carboxylate can react with Boc₂O to form a mixed anhydride, which can then react with another amine molecule to form an undesired amide dimer.[13]
-
Action: Running the reaction in an aqueous basic solution helps to rapidly hydrolyze any mixed anhydride that forms, preventing the dimerization side reaction.[13]
-
-
Part 3: Validated Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers (Solution Phase)
This protocol is a general guideline for the acid-catalyzed removal of a Boc group while minimizing side reactions.
-
Preparation: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0°C in an ice bath.
-
Scavenger Addition: To the cooled solution, add the appropriate scavenger(s). For general purposes, add triisopropylsilane (TIS, 2.5-5% v/v) and water (2.5% v/v).[1][3]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[3] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not use a closed system.[14][15]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.[2] The resulting amine TFA salt can often be used directly or neutralized with a mild base during an aqueous workup.[3]
Caption: Scavengers intercept the reactive tert-butyl cation, preventing side reactions.
Protocol 2: General N-Boc Protection of an Amine
This protocol describes a standard procedure for introducing the Boc group onto a primary or secondary amine.
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[16]
-
Base Addition: If starting from an amine salt, add a suitable base like triethylamine (TEA, 1.2 eq) to generate the free amine.[16] For neutral amines, a base is still recommended to neutralize the acid byproduct.
-
Boc₂O Addition: At room temperature, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.[16]
-
Reaction: Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC). The reaction is typically complete when gas evolution (CO₂) ceases.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be taken up in a solvent like ethyl acetate and washed with aqueous solutions (e.g., mild acid, water, and brine) to remove the base and other water-soluble byproducts. The organic layer is then dried and concentrated to yield the Boc-protected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. BOC Protection and Deprotection [es.bzchemicals.com]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis and purification of chemical compounds and active pharmaceutical ingredients (APIs).
I. Large-Scale Synthesis: Troubleshooting & FAQs
Challenges in scaling up chemical synthesis from the laboratory to industrial scale are multifaceted, involving issues with reaction kinetics, heat transfer, and process control. This section provides guidance on common problems encountered during large-scale synthesis.
FAQ 1: Low Reaction Yield
Q: My large-scale reaction is resulting in a significantly lower yield compared to the lab-scale synthesis. What are the potential causes and how can I troubleshoot this?
A: Low yield upon scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1]
Troubleshooting Guide for Low Yield:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inadequate Mixing & Mass Transfer | At larger scales, inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and impurity formation.[2] Recommendations: - Ensure the stirring speed and impeller design are appropriate for the reactor geometry and reaction mass. - Consider using overhead stirrers for more consistent mixing in large vessels. - Evaluate if the mixing was a critical parameter in the lab; if so, it will be even more critical at scale.[2] |
| Poor Heat Transfer & Temperature Control | Exothermic reactions can become difficult to control at scale due to a lower surface-area-to-volume ratio, leading to thermal runaway and product decomposition.[2] Recommendations: - Monitor the internal reaction temperature closely using probes. - Ensure the reactor's cooling system is adequate for the heat generated by the reaction. - Consider slower, controlled addition of reagents for highly exothermic reactions.[2] |
| Impure Starting Materials or Solvents | The quality of raw materials can significantly impact reaction outcomes. Impurities that are negligible at a small scale can become significant at a larger scale. Recommendations: - Verify the purity of all starting materials and solvents.[3] - Use high-purity or pharmaceutical-grade solvents where possible.[4] - Be aware that solvent impurities can introduce new, unidentified peaks in your analysis.[4] |
| Incomplete Reactions | A reaction that appears complete at the lab scale may stall at a larger scale due to differences in reaction conditions. Recommendations: - Monitor the reaction progress using in-process controls (e.g., HPLC, GC, in-line spectroscopy).[5] - If the reaction stalls, consider adding more reagent after confirming it is safe to do so.[6] |
| Product Decomposition During Work-up | Extended work-up times for larger batches can lead to product degradation. Recommendations: - If your product is sensitive to acid, base, water, or air, minimize its exposure during work-up.[7] - If possible, keep the product cold during work-up and purification.[6] |
Troubleshooting Workflow for Low Yield
FAQ 2: Unexpected Impurities
Q: I am observing new or higher levels of impurities in my large-scale synthesis that were not present or were negligible in the lab. How do I identify and control them?
A: The appearance of new or increased impurities is a common scale-up challenge. A systematic approach to impurity identification and control is essential for ensuring the quality and safety of the final product.[5][8]
Troubleshooting Guide for Unexpected Impurities:
| Potential Source | Identification & Control Strategies |
| Side Reactions | Changes in mixing, temperature, or concentration can favor different reaction pathways. Identification: - Isolate and characterize the impurity using techniques like HPLC-MS, GC-MS, and NMR.[9][10] Control: - Optimize reaction conditions (temperature, pressure, reagent addition rate) to disfavor the side reaction.[11] - Consider if a change in solvent or catalyst could improve selectivity. |
| Degradation of Starting Material or Product | Longer reaction times or higher temperatures at scale can lead to decomposition. Identification: - Analyze the stability of your starting materials and product under the reaction conditions. Control: - Shorten reaction or work-up times where possible. - Ensure precise temperature control to avoid overheating. |
| Impurities in Raw Materials | Impurities in starting materials can be carried through the synthesis or react to form new impurities. Identification: - Thoroughly analyze all raw materials and solvents for impurities.[9] Control: - Source high-purity starting materials from qualified vendors.[9] - Develop specifications for incoming raw materials. |
| Contamination from Equipment | Leachables from reactors or transfer lines can contaminate the product. Identification: - Analyze for trace metals or other potential contaminants from the equipment. Control: - Ensure equipment is made of compatible materials and is properly cleaned between batches. |
Experimental Protocol: Root Cause Analysis of Impurities
A structured root cause analysis (RCA) is crucial for identifying the source of impurities.
-
Define the Problem: Clearly state the impurity issue, including the identity (if known) and level of the impurity.[12]
-
Gather Data: Collect all relevant data, including batch records, analytical data, raw material certificates of analysis, and equipment logs.[3][8]
-
Identify Potential Causes (Fishbone Diagram): Brainstorm all possible causes and group them into categories such as:
-
Man: Operator error, training issues.
-
Machine: Equipment malfunction, improper cleaning.
-
Material: Raw material quality, solvent impurities.
-
Method: Flaws in the synthetic process, incorrect parameters.
-
Measurement: Analytical error, incorrect sampling.
-
Environment: Contamination, temperature/humidity fluctuations.
-
-
Determine the Root Cause(s): For each potential cause, use the "5 Whys" technique to drill down to the fundamental reason for the issue.
-
Implement Corrective and Preventive Actions (CAPAs): Develop and implement actions to address the identified root cause(s) and prevent recurrence.[8]
-
Verify the Solution: Monitor subsequent batches to ensure the corrective actions have effectively eliminated or reduced the impurity.
Root Cause Analysis (RCA) Workflow for Impurity Investigation
II. Large-Scale Purification: Troubleshooting & FAQs
Purification at a large scale presents its own set of challenges, from achieving the desired purity and yield to managing large volumes of solvents and materials.
FAQ 3: Crystallization Issues
Q: My API is not crystallizing as expected at a large scale, or I am getting the wrong crystal form (polymorph). What should I do?
A: Crystallization is a critical purification step that can be sensitive to scale.[13] Controlling nucleation and crystal growth is key to obtaining the desired product with the correct physical properties.
Troubleshooting Guide for Crystallization:
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Failure to Crystallize | Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur. | - Concentrate the solution further. - Cool the solution to a lower temperature. - Add an anti-solvent to decrease solubility.[14] |
| Presence of Impurities: Some impurities can inhibit nucleation. | - Try to further purify the material before crystallization. | |
| Oiling Out | Too High Supersaturation: The solution is too concentrated, leading to the separation of a liquid phase instead of solid crystals. | - Use a more dilute solution. - Slow down the cooling or anti-solvent addition rate. - Increase the agitation to improve mass transfer. |
| Wrong Polymorph | Different Nucleation/Growth Conditions: Polymorphism is highly dependent on factors like temperature, solvent, and cooling rate. | - Use seeding with crystals of the desired polymorph. - Carefully control the cooling profile. - Screen different solvents or solvent mixtures. |
| Low Yield | Product Remains in Mother Liquor: The solubility of the product in the mother liquor is too high at the final crystallization temperature. | - Cool the mixture to a lower temperature before filtration. - Optimize the solvent system to reduce the product's solubility. - Consider adding an anti-solvent to precipitate more product.[14] |
Experimental Protocol: Optimizing Anti-Solvent Crystallization
-
Solvent Selection: Choose a solvent in which the API has good solubility and an anti-solvent in which the API is poorly soluble but is miscible with the primary solvent.[14]
-
Dissolution: Dissolve the crude API in the minimum amount of the primary solvent at a constant temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. Monitor for the onset of turbidity, which indicates nucleation.[14]
-
Crystal Growth: Once turbidity persists, stop or slow down the anti-solvent addition to allow the crystals to grow. Continue stirring for a set period.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent to remove residual mother liquor.[14]
-
Drying: Dry the crystals under appropriate conditions (e.g., vacuum oven) to remove residual solvents.
Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Common Challenges |
| Cooling Crystallization | Decreasing temperature to reduce solubility and induce crystallization. | Simple, widely applicable. | Oiling out, difficult for compounds with low temperature-solubility dependence. |
| Anti-Solvent Crystallization | Adding a solvent in which the compound is insoluble to induce precipitation.[15] | Good for heat-sensitive compounds, can produce small particles.[14] | Solvent selection can be challenging, risk of amorphous material formation. |
| Evaporative Crystallization | Removing solvent to increase concentration and induce crystallization. | Can be used for compounds with low temperature-solubility dependence. | Can be slow, difficult to control nucleation. |
| Melt Crystallization | Crystallizing from a molten state without a solvent. | Solvent-free, high purity can be achieved. | Only applicable to thermally stable compounds, can be energy-intensive.[] |
FAQ 4: HPLC Purification Scale-Up Challenges
Q: I'm having trouble scaling up my analytical HPLC method to a preparative scale. My peaks are broad, and the purity of the collected fractions is low. What are the key parameters to consider?
A: Linear scale-up from analytical to preparative HPLC is the goal, but several factors can lead to poor performance. Careful adjustment of parameters is necessary to maintain resolution and purity.
Troubleshooting Guide for Preparative HPLC:
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Broad Peaks | Column Overload: Injecting too much sample mass onto the column. | - Reduce the injection volume or sample concentration. - Use a larger diameter column. |
| Inappropriate Flow Rate: Flow rate is not scaled correctly for the larger column. | - Adjust the flow rate proportionally to the cross-sectional area of the column. | |
| Sample Solvent Effects: The sample is dissolved in a solvent stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. | |
| Poor Resolution | Loss of Efficiency: The preparative column may have lower efficiency than the analytical column. | - Optimize the gradient to improve separation. - Ensure the column is packed well and not voided. |
| Different Selectivity: The stationary phase of the preparative column may have slightly different chemistry. | - Perform a small-scale test on the preparative column to confirm the separation. | |
| Low Recovery | Product Precipitation: The purified product may precipitate in the collection tubes. | - Dilute the collected fractions with a suitable solvent. |
| Adsorption to System Components: The product may be adsorbing to tubing or other parts of the system. | - Passivate the system if necessary. |
Quantitative Data: Peptide Purification Scale-Up
The following table provides an example of scaling up a peptide purification from an analytical to a preparative scale.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 21.4 mL/min |
| Injection Volume | 20 µL | 430 µL |
| Sample Load | 0.1 mg | 2.15 mg |
| Crude Purity | 65% | 65% |
| Purity of Main Fraction | >98% | >98% |
| Yield | N/A | 85% |
Note: This is an illustrative example. Actual parameters will vary depending on the specific peptide and HPLC system.
III. Technology Transfer
A successful technology transfer is crucial for moving a synthesis and purification process from development to a manufacturing facility.
Workflow for Technology Transfer
A well-defined workflow ensures that all critical information is transferred and that the receiving unit can successfully reproduce the process.[17]
This technical support center provides a starting point for addressing common challenges in large-scale synthesis and purification. For more specific issues, it is always recommended to consult with subject matter experts and conduct a thorough risk assessment.
References
- 1. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 2. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 3. qualistery.com [qualistery.com]
- 4. docuchem.com [docuchem.com]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. biotage.com [biotage.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmpsop.com [gmpsop.com]
- 11. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 12. Root Cause Analysis Steps: A Practical Guide to the RCA Process [businessmap.io]
- 13. ijcea.org [ijcea.org]
- 14. benchchem.com [benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 17. scispace.com [scispace.com]
stability of (R)-3-Boc-amino-butylamine under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-3-Boc-amino-butylamine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on this compound?
A1: The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of non-acidic conditions.[1] It is generally stable towards most nucleophiles and bases, making it a robust choice for protecting amine functionalities during multi-step syntheses.[2][3] However, the Boc group is sensitive to acidic conditions and high temperatures, which are typically employed for its removal.[4][5]
Q2: Under what specific conditions is the Boc group on this compound expected to be labile?
A2: The Boc group is primarily labile under acidic conditions. Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid are commonly used for its removal.[6][7] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen by an acid, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decomposes to the free amine and carbon dioxide.[1][8] Elevated temperatures can also lead to the thermolytic cleavage of the Boc group, even in the absence of a strong acid.[5][9]
Q3: Is this compound stable at room temperature and under typical storage conditions?
A3: Yes, this compound is stable under standard storage conditions. For long-term stability, it is recommended to store the compound at 0-8 °C.[10] Under these conditions, the Boc-protected amine is not expected to degrade.
Q4: Can I perform reactions under basic conditions without affecting the Boc group?
A4: Yes, the Boc group is stable under basic conditions.[3][11] Reactions involving bases such as sodium hydroxide, triethylamine, pyridine, and sodium bicarbonate are compatible with the Boc protecting group.[7][11] This stability in the presence of bases is a key feature that allows for its use in orthogonal protection strategies with other protecting groups like Fmoc, which is base-labile.[2][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). Consider switching to a stronger acid system like 4M HCl in dioxane.[13] |
| Inadequate reaction time or temperature. | Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time if necessary. Most deprotections are complete within 1-3 hours at room temperature.[12] | |
| Steric hindrance around the Boc group. | More forcing conditions, such as a higher acid concentration or longer reaction time, may be required.[13] | |
| Formation of Side Products | t-Butylation of nucleophilic sites. | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites. Add a scavenger like triisopropylsilane (TIS), thioanisole, or anisole to the reaction mixture to trap the tert-butyl cation.[1][13][14] |
| Trifluoroacetylation of the deprotected amine. | This can occur when using TFA for deprotection. To avoid this, consider using HCl in an organic solvent like dioxane. Ensure thorough removal of TFA during workup by co-evaporation with a non-polar solvent like toluene.[13] | |
| Degradation of other acid-sensitive groups. | The harsh acidic conditions may cleave other protecting groups. A milder deprotection method, such as using ZnBr₂ in CH₂Cl₂ for selective cleavage, might be necessary if other acid-labile groups are present.[6] | |
| Poor Solubility of Starting Material | Zwitterionic nature of the unprotected form. | For Boc protection reactions of amino acids or similar compounds, running the reaction in an aqueous solution with a base like sodium hydroxide can improve solubility.[15] |
Stability Data
Table 1: pH Stability of the Boc Group (Illustrative)
| pH | Temperature (°C) | Condition | Expected Stability |
| < 1 | 25 | 4M HCl in Dioxane | Labile (Deprotection)[13] |
| 1-2 | 25 | 1M HCl | Potentially Labile (Slow Deprotection)[16] |
| 4-5 | 25 | Acetic Acid Buffer | Generally Stable |
| 7 | 25 | Neutral | Stable[11] |
| 9-10 | 25 | Amine Buffers | Stable[2] |
| > 12 | 25 | 1M NaOH | Stable[3] |
Table 2: Thermal Stability of the Boc Group (Illustrative)
| Temperature (°C) | Solvent | Condition | Expected Stability |
| 37 | Neutral Aqueous | 30 hours | Stable[11] |
| 100 | Water | Neutral | Potential for slow thermolysis |
| 180 | Neat | Vacuum | Labile (Thermolytic Deprotection)[8] |
| 240 | TFE/MeOH | Continuous Flow | Labile (Efficient Deprotection)[5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected amine (1 mmol) in dichloromethane (DCM) (10 mL).[12]
-
Add trifluoroacetic acid (TFA) (10 mL) to the solution.[12]
-
Stir the mixture at room temperature for 1-3 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[14]
-
The resulting amine salt can be used directly or further purified.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected amine (1 mmol) in a minimal amount of a suitable solvent.
-
Add a solution of 4M HCl in dioxane (5-10 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
Protocol 3: Analysis of Stability by LC-MS
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Incubate aliquots of the stock solution under the desired conditions (e.g., different pH buffers, temperatures).
-
At specified time points, quench the reaction if necessary (e.g., by neutralizing an acidic or basic solution).
-
Analyze the samples by reverse-phase LC-MS.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% TFA in water.[14]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[14]
-
Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 220 nm and MS detection.[14]
-
-
Quantify the amount of remaining this compound and any degradation products to determine stability.
Visualizations
Caption: Acid-catalyzed deprotection of this compound and potential side reaction.
Caption: Troubleshooting workflow for common issues in Boc deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Preventing Racemization of Chiral Amines
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the racemization of chiral amines. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stereochemical integrity of your compounds during synthesis and purification.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving chiral amines and offers targeted solutions.
Problem 1: Significant racemization detected in the final product after a coupling reaction.
-
Possible Cause: Formation of a planar, achiral intermediate (e.g., oxazolone in peptide synthesis) is a likely culprit.[1][2] This is often exacerbated by the choice of coupling reagent, base, and reaction temperature.
-
Solution:
-
Coupling Reagent and Additives: Switch to a coupling reagent known for low racemization, such as HATU or COMU.[3] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimide-based reagents (e.g., DIC) is highly recommended to suppress oxazolone formation.[3]
-
Base Selection: Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) can promote racemization.[3][4] Consider using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4]
-
Temperature Control: Higher temperatures accelerate racemization.[5] If possible, conduct the reaction at a lower temperature (e.g., 0 °C).[4]
-
Pre-activation Time: Minimize the time the carboxylic acid is pre-activated with the coupling reagent before the addition of the amine.[4]
-
Problem 2: Racemization observed during product purification.
-
Possible Cause: The purification method itself may be inducing racemization. Common culprits include acidic or basic conditions on chromatography columns or high temperatures during distillation.
-
Solution:
-
Chromatography:
-
Stationary Phase: Standard silica gel can be slightly acidic. Consider using deactivated silica gel or an alternative stationary phase like alumina.
-
Mobile Phase: Avoid acidic or basic additives in the eluent if possible. If they are necessary, neutralize the product fractions immediately after collection. A screening of different chiral stationary phases and mobile phases can identify optimal conditions for separation without racemization.[6][7]
-
-
Distillation: High temperatures can lead to racemization.[5] Use high-vacuum distillation to lower the boiling point of the compound.
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during extraction can cause racemization. Minimize contact time and ensure complete removal of acid or base residues.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental causes of racemization in chiral amines?
A1: Racemization, the conversion of an enantiomerically pure sample into a mixture of equal parts of both enantiomers, is primarily caused by:
-
Formation of Achiral Intermediates: Reactions that proceed through planar intermediates, such as enamines or iminium ions, allow for the loss of stereochemical information.[8] Subsequent reaction or protonation can occur from either face of the planar intermediate, leading to a racemic mixture.
-
Harsh Reaction Conditions: Elevated temperatures and strongly acidic or basic environments can provide sufficient energy to overcome the activation barrier for enantiomeric interconversion.[5]
-
Inappropriate Reagents: Certain reagents, particularly some coupling reagents in peptide synthesis, can facilitate the formation of racemizable intermediates like oxazolones.[1][9]
Q2: How does the choice of solvent affect racemization?
A2: The polarity and proticity of the solvent can play a significant role. Polar, protic solvents can stabilize charged, achiral intermediates, thereby promoting racemization. In contrast, non-polar, aprotic solvents are often preferred for maintaining stereochemical integrity. However, the specific reaction mechanism dictates the optimal solvent choice.
Q3: Are enzymatic methods a viable alternative for preventing racemization?
A3: Yes, enzymatic reactions are often highly stereoselective and can be an excellent strategy to avoid racemization.[10] Techniques like enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, can yield highly enantioenriched products and unreacted starting material.[11][12]
Data Presentation
The following tables provide quantitative data to aid in the selection of reaction components to minimize racemization.
Table 1: Comparison of Racemization Levels with Different Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Additive | % D-Isomer (Epimerization) | Reference |
| DIC | HOBt | Low | [1] |
| HBTU | - | High | [1] |
| HATU | - | Low | [1][4] |
| PyBOP | - | High | [1] |
| DEPBT | - | Very Low | [1] |
| Ynamides (MYMsA) | - | Not Detected | [1] |
Note: The extent of racemization is highly dependent on the specific amino acids being coupled and the reaction conditions.
Table 2: Effect of Base on Racemization with HATU Coupling Reagent
| Base | Relative Racemization Level | Reference |
| DIPEA | High | [4] |
| NMM | High (in some cases) | [4] |
| 2,4,6-Collidine | Low | [4] |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU in Solution-Phase Synthesis
This protocol describes a general procedure for amide bond formation with minimal racemization.
-
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Chiral amine (1.0-1.2 equivalents)
-
HATU (1.0-1.1 equivalents)
-
2,4,6-Collidine (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid in anhydrous DMF.
-
Add 2,4,6-collidine to the solution and stir for 5-10 minutes at room temperature.[4]
-
Add HATU to the mixture and stir for 1-3 minutes for pre-activation.[4]
-
Add the chiral amine to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.[13]
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild aqueous acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Primary Amine
This protocol provides a general method for the separation of enantiomers using a lipase.
-
Materials:
-
Racemic primary amine (1.0 equivalent)
-
Acylating agent (e.g., ethyl acetate) (0.5-1.0 equivalent)
-
Immobilized lipase (e.g., Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene)
-
-
Procedure:
-
To a dry flask, add the racemic amine and the anhydrous organic solvent.
-
Add the acylating agent to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining amine and the formed amide.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separate the unreacted amine from the acylated product via column chromatography or acid-base extraction.
-
Determine the enantiomeric excess of the recovered amine and the product.[11]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing racemization.
Caption: Mechanism of racemization via an achiral intermediate.
Caption: Troubleshooting workflow for identifying the source of racemization.
Caption: Logical relationship of strategies to prevent racemization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Spectroscopic Guide to (R)-3-Boc-amino-butylamine and its Chiral Diamine Alternatives
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of chiral building blocks is paramount. (R)-3-Boc-amino-butylamine, a versatile protected diamine, and its alternatives are foundational elements in the synthesis of complex molecules. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and two common alternatives: (R)-3-(Boc-amino)piperidine and N-Boc-1,4-diaminobutane. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for unambiguous identification, purity assessment, and ultimately, the success of multi-step synthetic endeavors.
The Significance of Spectroscopic Characterization
The biological activity and physical properties of a chiral molecule are intrinsically linked to its three-dimensional structure. NMR and MS are indispensable tools for confirming the identity, purity, and structural integrity of these molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom within a molecule. ¹H NMR reveals the number of different types of protons and their neighboring atoms, while ¹³C NMR provides a fingerprint of the carbon skeleton.
-
Mass Spectrometry (MS) determines the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.
This guide will delve into the practical aspects of acquiring and interpreting this data, empowering researchers to confidently characterize these critical synthetic intermediates.
Experimental Protocols: A Foundation of Trustworthy Data
The quality of spectroscopic data is directly dependent on the rigor of the experimental methodology. The following protocols outline the standardized procedures for acquiring high-quality NMR and MS data for Boc-protected diamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for NMR analysis is depicted below:
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected amine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
The general workflow for MS analysis is as follows:
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or injection through a liquid chromatography system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate charged molecules.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range.
-
Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ for positive ion mode) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Spectroscopic Data Comparison
A direct comparison of the NMR and MS data for this compound and its alternatives highlights the unique spectroscopic features of each molecule.
This compound
Expected NMR Data (in CDCl₃):
-
¹H NMR:
-
A singlet integrating to 9 protons for the Boc group, typically around 1.4 ppm.
-
A multiplet for the methine proton (CH) attached to the Boc-protected nitrogen.
-
Multiplets for the two methylene groups (CH₂).
-
A singlet or broad singlet for the two protons of the primary amine (NH₂).
-
A doublet for the methyl group (CH₃) adjacent to the chiral center.
-
-
¹³C NMR:
-
A signal for the quaternary carbon of the Boc group around 80 ppm.
-
A signal for the methyl carbons of the Boc group around 28 ppm.
-
A signal for the carbonyl carbon of the Boc group around 156 ppm.
-
Signals for the carbons of the butyl chain.
-
Expected Mass Spectrometry Data:
-
Molecular Ion: The protonated molecule [M+H]⁺ would be observed at m/z 189.16.
-
Key Fragments: A characteristic loss of isobutylene (56 Da) from the Boc group is expected, resulting in a fragment at m/z 133.10. Another common fragmentation is the loss of the entire Boc group (100 Da), leading to a peak at m/z 89.14.
Alternative 1: (R)-3-(Boc-amino)piperidine
NMR Data:
-
¹H NMR (in DMSO-d₆): A published spectrum shows a broad singlet for the Boc group protons, multiplets for the piperidine ring protons, and a signal for the NH proton.[3]
-
¹³C NMR: Expected signals include those for the Boc group (quaternary carbon ~78 ppm, methyl carbons ~28 ppm, carbonyl carbon ~155 ppm) and distinct signals for the five carbons of the piperidine ring.
Mass Spectrometry Data:
-
GC-MS data for the racemate, 3-(Boc-amino)piperidine, shows a molecular ion peak and numerous fragment ions that can be used for identification. [4] The protonated molecule [M+H]⁺ would be expected at m/z 201.16.
Alternative 2: N-Boc-1,4-diaminobutane
NMR Data:
-
¹H NMR: Expected signals include a singlet for the Boc group protons (~1.4 ppm), multiplets for the four methylene groups of the butane chain, and a signal for the primary amine protons.
-
¹³C NMR: A published spectrum is available on PubChem, showing the characteristic signals for the Boc group and the four carbons of the butane chain.
Mass Spectrometry Data:
-
Molecular Ion: The protonated molecule [M+H]⁺ would be observed at m/z 189.16.
-
Key Fragments: Similar to this compound, fragmentation of the Boc group is expected to be a dominant feature.
Data Summary and Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Features (Predicted/Observed) | Key ¹³C NMR Features (Predicted/Observed) | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₂₀N₂O₂ | 188.27 | Singlet (~1.4 ppm, 9H), distinct multiplets for butyl chain | Signals for Boc group and four distinct butyl carbons | 189.16 |
| (R)-3-(Boc-amino)piperidine | C₁₀H₂₀N₂O₂ | 200.28 | Singlet for Boc, complex multiplets for piperidine ring | Signals for Boc group and five distinct piperidine carbons | 201.16 |
| N-Boc-1,4-diaminobutane | C₉H₂₀N₂O₂ | 188.27 | Singlet for Boc, multiplets for four methylene groups | Signals for Boc group and four butyl carbons (two pairs equivalent) | 189.16 |
Conclusion
The spectroscopic data for this compound and its alternatives, while sharing the characteristic signals of the Boc protecting group, exhibit distinct fingerprints in both NMR and mass spectra. The chemical shifts and coupling patterns in NMR are unique to the carbon skeleton of each molecule, allowing for unambiguous differentiation. Similarly, while the fragmentation of the Boc group is a common feature in their mass spectra, the masses of the molecular ions and other fragments are specific to each compound. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently identify and utilize these important chiral building blocks in their synthetic applications.
References
- 1. This compound | C9H20N2O2 | CID 15287338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.cn]
- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Navigating Chiral Purity: A Comparative Analysis of (R)-3-Boc-amino-butylamine and its Alternatives
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is a critical parameter that can significantly impact the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of (R)-3-Boc-amino-butylamine, a key chiral intermediate, with viable alternatives. We present a summary of analytical data, detailed experimental protocols for quality assessment, and a discussion of the factors influencing the selection of these critical reagents.
Comparative Analysis of Chiral Building Blocks
The selection of a chiral building block in a synthetic route often involves a trade-off between cost, availability, and purity. While this compound is a versatile reagent, other protected diamines can serve as suitable alternatives depending on the specific synthetic strategy. Below is a comparison of this compound with two common alternatives: (S)-1-Boc-3-aminopiperidine and (R)-1,3-Butanediamine.
| Feature | This compound | (S)-1-Boc-3-aminopiperidine | (R)-1,3-Butanediamine |
| Structure | Acyclic mono-Boc protected 1,3-diamine | Cyclic mono-Boc protected 1,3-diamine | Unprotected chiral 1,3-diamine |
| CAS Number | 170367-69-8 | 625471-18-3 | 44391-42-6 |
| Molecular Weight | 188.27 g/mol | 200.28 g/mol | 88.15 g/mol |
| Typical Purity | ≥98% (NMR) | ≥97% (TLC) | ≥95% |
| Typical Enantiomeric Excess | >98% | >98% | >99% |
| Key Analytical Techniques | Chiral HPLC, NMR, Optical Rotation | Chiral HPLC, NMR, Titration | Chiral GC, Chiral HPLC |
| Common Impurities | (S)-enantiomer, di-Boc protected species | (R)-enantiomer, unreacted starting materials | (S)-enantiomer, residual solvents |
Experimental Protocols for Quality Assessment
To ensure the quality and consistency of chiral building blocks, rigorous analytical testing is essential. The following are detailed methodologies for key experiments used to assess the purity and identity of this compound and its alternatives.
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds. For Boc-protected amines that lack a strong chromophore, derivatization is often employed to enhance UV detection.
Protocol for this compound (via derivatization):
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by a derivatizing agent such as p-toluenesulfonyl chloride.
-
Allow the reaction to proceed to completion, then quench and extract the derivatized product.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of a non-polar solvent like ethanol with a modifier such as 0.1% diethylamine is a common starting point.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 228 nm for a p-toluenesulfonyl derivative).[1]
-
Analysis: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.
-
Identity and Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the desired compound and for identifying the presence of impurities.
Expected ¹H NMR Spectral Features for this compound:
-
Boc Group: A characteristic singlet peak around 1.4 ppm, integrating to 9 protons.
-
Alkyl Chain: A series of multiplets corresponding to the protons on the butylamine backbone. The chemical shifts and coupling patterns will be specific to the structure.
-
Amine Protons: Broad signals corresponding to the NH and NH₂ protons, the chemical shift of which can be concentration and solvent dependent.
Workflow for Quality Control of Chiral Amines
A systematic workflow is crucial for the comprehensive analysis of incoming chiral building blocks.
Signaling Pathway of Chiral Recognition in HPLC
The separation of enantiomers on a chiral stationary phase (CSP) is a result of the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
References
comparing (R)-3-Boc-amino-butylamine with other chiral auxiliaries
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to control the stereochemical outcome of reactions with a high degree of precision. This guide provides a comparative overview of several widely used chiral auxiliaries, offering a detailed look at their performance, applications, and experimental protocols. While this guide focuses on established and well-documented auxiliaries, it also addresses the current state of knowledge regarding the potential of other chiral building blocks, such as (R)-3-Boc-amino-butylamine.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. This attachment introduces a chiral environment, directing subsequent chemical transformations to occur with a specific stereochemical preference. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. The effectiveness of a chiral auxiliary is primarily evaluated based on the diastereomeric excess (de%) or enantiomeric excess (ee%) and the overall chemical yield of the reaction.
Established Chiral Auxiliaries: A Performance Overview
Several classes of chiral auxiliaries have become indispensable in asymmetric synthesis due to their reliability and high stereoselectivity across a range of reactions. Below is a comparison of three of the most prominent examples: Evans' oxazolidinones, pseudoephedrine-derived amides, and terpene-based auxiliaries like 8-phenylmenthol.
Data Presentation: Asymmetric Alkylation and Aldol Reactions
The following tables summarize the performance of these established chiral auxiliaries in two key carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions. These reactions are fundamental in the synthesis of a wide array of complex molecules.
Table 1: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de%) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Propionyl imide | Benzyl bromide | >98 | 90-95 |
| (1S,2S)-Pseudoephedrine | Propionyl amide | n-Butyl iodide | 95 to ≥99 | 80-99 |
| (-)-8-Phenylmenthol | Acrylate ester | 5-Benzyloxymethylcyclopentadiene (Diels-Alder) | High (qualitative) | Good (qualitative) |
Table 2: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Excess (de%) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Propionyl imide | Isobutyraldehyde | >99 | 80-90 |
| (1S,2S)-Pseudoephedrine | Propionyl amide | Benzaldehyde | >95 | Good (qualitative) |
Note: The data presented are representative examples from the literature and actual results may vary depending on specific reaction conditions and substrates.
This compound: A Chiral Building Block
This compound is a chiral molecule that contains both a primary amine and a Boc-protected secondary amine. While it is a valuable chiral building block and has been utilized in the synthesis of various biologically active molecules, a comprehensive search of the scientific literature reveals a lack of published data on its application as a traditional, removable chiral auxiliary in asymmetric reactions like alkylations or aldol reactions. Its primary documented use is as a precursor or integral part of the final target molecule rather than as a temporary stereodirecting group.
Therefore, a direct quantitative performance comparison with established chiral auxiliaries like Evans' oxazolidinones or pseudoephedrine is not currently feasible based on available experimental data.
Experimental Protocols for Established Chiral Auxiliaries
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for asymmetric reactions using the discussed established chiral auxiliaries.
Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of an N-acyloxazolidinone, a common application of Evans' auxiliaries.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF), add a base such as n-butyllithium at a low temperature (-78 °C).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form the sodium enolate.
-
Add the electrophile (e.g., benzyl bromide) and stir the reaction at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride, extract the product, and purify by column chromatography to separate the diastereomers.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide in a mixture of THF and water.
-
Alternatively, reduction with lithium aluminum hydride yields the chiral alcohol.
-
The chiral auxiliary can be recovered by extraction and purified for reuse.
Asymmetric Aldol Reaction with a Pseudoephedrine Auxiliary
Pseudoephedrine amides are effective in directing aldol reactions with high diastereoselectivity.
1. Amide Formation:
-
React (1S,2S)-pseudoephedrine with the desired carboxylic acid or acyl chloride in the presence of a coupling agent (e.g., DCC) or a base (e.g., triethylamine) to form the corresponding amide.
2. Aldol Reaction:
-
Dissolve the pseudoephedrine amide in an anhydrous etheral solvent (e.g., THF) and cool to -78 °C.
-
Add a lithium amide base, such as lithium diisopropylamide (LDA), to form the lithium enolate.
-
Add the aldehyde (e.g., benzaldehyde) and stir at low temperature.
-
Work up the reaction with an aqueous acid solution and extract the product.
3. Auxiliary Removal:
-
The aldol product can be cleaved to the corresponding β-hydroxy acid by acidic or basic hydrolysis. The pseudoephedrine auxiliary can then be recovered.
Visualizing Asymmetric Synthesis Workflows
To better illustrate the principles of chiral auxiliary-based synthesis, the following diagrams depict the general workflow and the logic of stereochemical control.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Steric influence of the chiral auxiliary on electrophilic attack.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, pseudoephedrine amides, and 8-phenylmenthol derivatives have demonstrated exceptional utility and reliability, consistently providing high levels of stereocontrol in a variety of chemical transformations. While the exploration of new chiral molecules like this compound is essential for the advancement of the field, their efficacy as removable chiral auxiliaries requires thorough experimental validation. Currently, the lack of published performance data for this compound in this context precludes a direct comparison with the established auxiliaries. Researchers are encouraged to consult the extensive literature on these proven auxiliaries when planning a stereoselective synthesis.
A Senior Application Scientist's Guide to Selecting and Validating HPLC Methods for Enantiomeric Purity
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute with profound implications for safety and efficacy. Enantiomers, non-superimposable mirror-image isomers, often exhibit starkly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration mandates that for a racemic drug, each enantiomer should be characterized, with the active enantiomer marketed as a single-isomer product where possible.[1] This regulatory and scientific necessity places high-performance liquid chromatography (HPLC) at the forefront as the most powerful and widely adopted technique for the precise determination of enantiomeric purity.[2]
This guide provides an in-depth comparison of the principal HPLC strategies for chiral separations. As a senior application scientist, my objective is not merely to present protocols but to illuminate the underlying principles and rationale, empowering you to make informed decisions in your method development and validation workflows. We will explore the strengths and weaknesses of each approach, supported by comparative data, and provide a practical framework for selecting the optimal method for your specific analytical challenge.
Comparative Analysis of Chiral HPLC Strategies
The creation of a chiral environment is essential to differentiate between enantiomers in a chromatographic system.[1][3] This can be achieved in three primary ways: by using a chiral stationary phase (CSP), a chiral mobile phase additive (CMPA), or by pre-column derivatization to form diastereomers that can be separated on a standard achiral column.
Chiral Stationary Phases (CSPs): The Workhorse of Enantioseparation
The most common and often most effective strategy for direct enantiomer separation involves the use of a CSP.[3][4] These phases create a chiral environment by immobilizing a chiral selector onto the surface of the support material (typically silica gel). Separation occurs through the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP, which differ in stability and energy.
Principle of Operation: The chiral recognition mechanism relies on differential interactions between the enantiomers and the chiral selector. A stable complex, often explained by the three-point interaction model, results in one enantiomer being retained longer on the column, thus achieving separation. The types of interactions include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
Types of CSPs: The vast majority of successful chiral separations are achieved using a relatively small number of CSP types, with polysaccharide-based phases being the most widely used.[5][6]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) are exceptionally versatile, offering broad enantioselectivity for a wide range of compounds.[6][7] They can be operated in normal-phase, reversed-phase, and polar organic modes, making them highly adaptable.[7][8]
-
Pirkle-Type (π-Complex) CSPs: These phases are designed with π-electron acceptor and/or π-electron donor moieties. They are particularly effective for separating molecules containing aromatic rings.
-
Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like vancomycin and teicoplanin offer unique multimodal separation capabilities, functioning in reversed-phase, normal-phase, and polar organic modes.[9]
-
Cyclodextrin-Based CSPs: These consist of cyclic oligosaccharides that form inclusion complexes with analytes, where the analyte fits into the hydrophobic cavity of the cyclodextrin.[6][10][11]
Data Summary: Comparison of Common CSP Types
| CSP Type | Principle | Common Mobile Phases | Advantages | Limitations | Typical Applications |
| Polysaccharide | Groove/Cavity Conformation, H-bonding, Dipole | Hexane/Alcohol, Polar Organic, RP | Broad applicability, high success rate, robust | Can be sensitive to mobile phase composition | Wide range of pharmaceuticals, neutral, acidic, and basic compounds |
| Pirkle-Type | π-π Interactions, H-bonding, Dipole | Normal Phase (Hexane/Alcohol) | Rational design, predictable elution order for some classes | Narrower applicability than polysaccharides | Aromatic compounds, amides, esters |
| Macrocyclic | Inclusion, H-bonding, Ionic Interactions | Reversed Phase (ACN/MeOH/Buffers) | Multimodal (RP, NP, PO), separates polar compounds | Can have lower efficiency and capacity than polysaccharides | Amino acids, peptides, acidic and basic compounds |
| Cyclodextrin | Host-Guest Inclusion Complexation | Reversed Phase (Water/ACN/MeOH) | Good for molecules that fit the cavity, separates isomers | Limited to analytes with appropriate size/shape | Aromatic compounds, drugs with cyclic structures |
Chiral Mobile Phase Additives (CMPAs): An Indirect Approach
An alternative to a CSP is to add a chiral selector directly to the mobile phase.[12] This selector forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase.[10][13] These complexes have different affinities for the achiral stationary phase, enabling separation.
Principle of Operation: The separation mechanism can involve the diastereomers having different formation constants or different partition coefficients between the mobile and stationary phases.[3][13]
Common CMPAs:
-
Cyclodextrins: Particularly β-cyclodextrin, are widely used for compounds with aromatic rings.[10]
-
Chiral Ligand Exchangers: Complexes of a metal ion (e.g., Cu(II)) with a chiral ligand (e.g., an amino acid) are used to separate amino acids and other molecules capable of chelation.
-
Macrocyclic Antibiotics: Vancomycin can also be used as a mobile phase additive.[10]
Pre-column Derivatization: Creating Separable Diastereomers
This indirect method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[14] These diastereomers have distinct physical properties and can be separated on a conventional, achiral HPLC column (e.g., C18).[14][15]
Principle of Operation: The covalent bond formation creates two new molecules with different shapes, polarities, and chromatographic behaviors.
Common CDAs: Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) are used to derivatize primary and secondary amines, such as those in amino acids.[15][16]
Head-to-Head Comparison: CSP vs. CMPA vs. Derivatization
| Feature | Chiral Stationary Phase (CSP) | Chiral Mobile Phase Additive (CMPA) | Pre-column Derivatization |
| Principle | Direct Separation | Indirect (In-situ Diastereomer Formation) | Indirect (Pre-formed Diastereomers) |
| Column | Chiral (Expensive) | Achiral (Inexpensive) | Achiral (Inexpensive) |
| Method Dev. | Often straightforward screening of columns/solvents | Can be complex; additive concentration is critical | Requires reaction optimization and cleanup |
| Speed | Generally fast, compatible with SFC for higher speed[17] | Can be slower due to system equilibration | Slower overall due to reaction time |
| Purity of Selector | Ensured by manufacturer | User must ensure purity of additive | User must ensure purity of CDA |
| Sample Prep | Minimal (dissolve and inject) | Minimal | Complex (reaction, quenching, possible cleanup) |
| Risk | Column damage from harsh conditions | Column contamination, method reproducibility issues | Incomplete reaction, racemization, side products |
| Best For | General purpose, high-throughput screening | Niche applications, when a suitable CSP is not available | Analytes lacking a chromophore, difficult separations |
Workflow for Chiral Method Development and Selection
The selection of a chiral separation strategy is a systematic process. The primary goal is to achieve a baseline resolution (Rs > 1.5) with good peak shape in a reasonable timeframe.[7] The following workflow represents a logical progression from analyte characterization to a validated method.
Caption: A general workflow for the development and validation of a chiral HPLC method.
Experimental Protocol: A Case Study
Objective: To determine the enantiomeric purity of racemic Warfarin using a polysaccharide-based CSP.
1. Instrumentation and Materials:
-
HPLC System with UV detector
-
Chiral Stationary Phase: CHIRALPAK® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Sample: Racemic Warfarin standard (1.0 mg/mL in mobile phase)
-
(S)-Warfarin and (R)-Warfarin standards for peak identification
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Step-by-Step Methodology:
-
Mobile Phase Preparation: Precisely mix 800 mL of HPLC-grade n-Hexane, 200 mL of HPLC-grade IPA, and 1.0 mL of TFA. Degas the solution for 15 minutes using sonication or vacuum degassing.
-
System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the CHIRALPAK® IC column at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of racemic Warfarin in the mobile phase. Prepare individual solutions of the (S) and (R) enantiomers if available for peak identification.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the (R)-Warfarin standard to determine its retention time.
-
Inject the (S)-Warfarin standard to determine its retention time.
-
Inject the racemic Warfarin standard.
-
-
Data Acquisition and Analysis:
-
Integrate the peaks for both enantiomers in the racemic Warfarin chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Calculate the percentage of the minor enantiomer: % Minor Enantiomer = (Area of Minor Peak / (Area of Major Peak + Area of Minor Peak)) x 100
-
Method Validation: Ensuring Trustworthiness and Compliance
A chiral purity method must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines such as ICH Q2(R1) and USP <1225>.[18][19][20][21][22]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[21][23] For a chiral method, this means demonstrating baseline resolution between the enantiomers and from any impurities or degradation products. This is often done by spiking the desired enantiomer with a known amount of the undesired enantiomer.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively. This is critical for controlling chiral impurities at low levels.
-
Linearity: Demonstrating a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range (e.g., from LOQ to 2.0% of the nominal concentration).
-
Accuracy: The closeness of the measured value to the true value. This is assessed by spiking the main enantiomer with known concentrations of the undesired enantiomer and calculating the percent recovery.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Assessed by multiple injections of the same sample and analysis on different days with different analysts.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), demonstrating its reliability for routine use.[20]
Conclusion
The determination of enantiomeric purity is a critical task in modern drug development and quality control. While several HPLC-based strategies exist, the use of Chiral Stationary Phases, particularly polysaccharide-based CSPs, remains the most versatile and widely successful approach.[6] The choice of method should be guided by the physicochemical properties of the analyte, the required sensitivity, and the available resources. A systematic method development workflow, culminating in a thorough validation according to regulatory guidelines, is essential to ensure that the analytical procedure is accurate, reliable, and fit for purpose.[20][22] By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the challenges of chiral separations and ensure the stereochemical integrity of their compounds.
References
- 1. eijppr.com [eijppr.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 13. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. USP <1225> Method Validation - BA Sciences [basciences.com]
- 19. uspbpep.com [uspbpep.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. drugfuture.com [drugfuture.com]
A Comparative Guide to the Biological Activity of 3-Amino-butylamine Enantiomers: A Stereochemical Investigation
Introduction: The Critical Role of Chirality in Bioactivity
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a pivotal determinant of its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different physiological effects. This guide provides an in-depth comparison of the potential biological activities of the (R)- and (S)-enantiomers of 3-amino-butylamine. While direct comparative studies on 3-amino-butylamine are not extensively documented in publicly available literature, this guide will construct a robust, evidence-based hypothetical comparison by drawing upon established principles of stereopharmacology and experimental data from structurally and functionally analogous compounds.
3-Amino-butylamine, a simple chiral diamine, possesses a stereocenter that gives rise to two distinct enantiomeric forms: (R)-3-amino-butylamine and (S)-3-amino-butylamine. Its structural similarity to endogenous neuromodulators, particularly as a derivative of 3-aminobutyric acid (a known neurotransmitter), strongly suggests that its biological targets are likely to be found within the central nervous system. This guide will focus on two primary, plausible targets: the GABAergic system and monoamine transporters.
Hypothetical Biological Activity Profile of 3-Amino-butylamine Enantiomers
Based on the stereoselective interactions observed with structurally similar molecules, we can postulate a differential biological activity profile for the enantiomers of 3-amino-butylamine. It is a well-established principle that the precise spatial arrangement of functional groups is critical for optimal interaction with the chiral binding pockets of biological receptors and enzymes.
Table 1: Postulated Comparative Biological Activities of 3-Amino-butylamine Enantiomers
| Biological Target | Postulated Activity of (R)-3-amino-butylamine | Postulated Activity of (S)-3-amino-butylamine | Scientific Rationale & Supporting Evidence from Analogs |
| GABAA Receptors | Potential for higher potency as a positive allosteric modulator or agonist. | Potential for lower potency or different modulatory effects (e.g., partial agonist, antagonist). | Studies on enantiomers of related GABA analogs, such as 3-fluoro-gamma-aminobutyric acid, have demonstrated that the (R)-enantiomer can be significantly more potent at GABA receptors. The specific orientation of the amino group at the chiral center is crucial for optimal interaction with the GABA binding site. |
| Monoamine Transporters (e.g., DAT, NET, SERT) | May exhibit stereoselective inhibition or serve as a substrate with a specific affinity and transport rate. | Likely to exhibit different affinities and/or transport rates compared to the (R)-enantiomer. | Research on chiral phenylethylamine derivatives has shown that monoamine transporters exhibit distinct stereoselectivity. For example, the norepinephrine transporter (NET) and dopamine transporter (DAT) preferentially transport (S)-norepinephrine, while the serotonin transporter (SERT) favors the (R)-enantiomer[1][2]. |
Visualizing the Hypothesized Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway where an enantiomer of 3-amino-butylamine acts as a positive allosteric modulator of a GABAA receptor, enhancing the inhibitory effect of GABA.
References
Spectroscopic Analysis of Boc-Protected Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is a fundamental tool in organic synthesis, particularly for the protection of amine functionalities. Its stability and ease of removal under mild acidic conditions make it a popular choice in peptide synthesis and the creation of complex molecules.[1][2] Verifying the successful installation and removal of the Boc group is a critical step for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize Boc-protected compounds, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The choice of analytical method depends on the required level of detail, sample purity, and available instrumentation. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the most common and powerful techniques for this purpose. Each provides unique and complementary information.
| Technique | Principle | Key Diagnostic Features for Boc Group | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Singlet at ~1.4-1.5 ppm (9H) for the tert-butyl protons.[1] | Quantitative; provides unambiguous confirmation and detailed structural information about the entire molecule.[3] | Requires a relatively pure sample. The N-H proton signal can be broad and concentration-dependent.[1] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | ~28 ppm (methyl carbons), ~80 ppm (quaternary carbon), ~155 ppm (carbonyl carbon).[4] | Confirms the presence of all carbons in the Boc group. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. The quaternary carbon signal is often weak.[3][4] |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Strong C=O stretch at ~1680-1720 cm⁻¹ .[3][4] Disappearance of parent amine N-H stretch. | Fast, requires minimal sample preparation, and provides clear functional group information.[4] | Does not provide a complete structural picture; can be difficult to interpret in molecules with other carbonyl groups.[5] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Characteristic fragmentation: loss of isobutylene (M-56) , tert-butyl cation (m/z 57) , or loss of the entire group (M-100).[4][6][7] | High sensitivity; confirms molecular weight and provides structural information through fragmentation. | The Boc group is labile and prone to in-source decay, which can complicate spectra by showing both protected and deprotected species.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for confirming the presence of a Boc group, offering detailed structural information and quantitative analysis.[1]
Data Presentation: Characteristic NMR Chemical Shifts
The following tables summarize the typical chemical shifts (δ) in ppm for the Boc group. Values are generally recorded in deuterated chloroform (CDCl₃) and can vary slightly based on the solvent and molecular structure.[1][8]
Table 1: ¹H NMR Spectroscopic Data [8]
| Protons | Typical Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | ~1.4 - 1.5 | Singlet | 9H |
| -NH - | Variable (often broad) | Singlet (broad) | 1H |
Table 2: ¹³C NMR Spectroscopic Data [4]
| Carbon | Typical Chemical Shift (ppm) |
| -C (CH₃)₃ | ~28 |
| -C (CH₃)₃ | ~80 |
| -C =O | ~155 |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a ¹H NMR spectrum to confirm the structure of a Boc-protected compound.
Materials:
-
Purified Boc-protected sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of the deuterated solvent in a clean vial.
-
Transfer: Once fully dissolved, transfer the solution into a clean NMR tube using a pipette.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer and lock onto the solvent signal.
-
Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[1] Integrate the peaks to determine the relative number of protons. A sharp singlet integrating to nine protons between 1.4-1.5 ppm is a definitive indicator of the Boc group.[1]
Visualization: ¹H NMR Analysis Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the presence of the carbamate functional group characteristic of Boc-protected compounds.
Data Presentation: Characteristic IR Absorption Bands
Table 3: Key IR Frequencies for Boc-Protected Amines
| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity | Comments |
| N-H Stretch | ~3300-3500 | Medium-Broad | Present in the Boc-protected compound. Disappearance of the primary/secondary amine's N-H bands from the starting material is also diagnostic.[4] |
| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong | From the tert-butyl group and other aliphatic parts of the molecule. |
| C=O Stretch (Carbamate) | ~1680-1720 | Strong, Sharp | This is the most diagnostic peak for the Boc group in an IR spectrum.[3][4] |
| C-O Stretch | ~1160-1250 | Strong | Characteristic of the carbamate ester linkage. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To quickly confirm the presence of the Boc group's carbamate functionality.
Materials:
-
Small amount of the Boc-protected sample (solid or liquid)
-
ATR-FTIR Spectrometer
-
Spatula
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Acquire a background spectrum.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.
-
Acquisition: Acquire the sample spectrum.
-
Analysis: The background spectrum is automatically subtracted. Look for a strong, sharp absorption band in the 1680-1720 cm⁻¹ region, which is characteristic of the carbamate carbonyl stretch.[4]
Visualization: IR Analysis Workflow
Mass Spectrometry (MS)
MS is a highly sensitive technique used to confirm the molecular weight of the protected compound and to observe characteristic fragmentation patterns of the Boc group.
Data Presentation: Characteristic MS Fragmentation
The Boc group is known for its lability in the mass spectrometer, leading to several diagnostic neutral losses and fragment ions, particularly under Collision-Induced Dissociation (CID).[6][9]
Table 4: Common Fragments and Neutral Losses in ESI-MS
| Ion / Loss | Mass (Da) | Description |
| [M+H]⁺ or [M+Na]⁺ | MW+1 or MW+23 | Molecular ion adducts of the intact protected compound. |
| [M - C₄H₈]⁺ or [M - 56]⁺ | MW - 56 | Neutral loss of isobutylene.[6][7] |
| [M - C₄H₉O•]⁺ | MW - 73 | |
| [M - C₅H₈O₂]⁺ or [M - 100]⁺ | MW - 100 | Neutral loss of the entire Boc group (as CO₂ + isobutylene).[7] |
| [C₄H₉]⁺ | m/z 57 | tert-butyl cation, often a prominent peak.[4] |
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and observe characteristic fragmentation of a Boc-protected peptide.
Materials:
-
Boc-protected peptide sample
-
Solvents for mobile phase (e.g., water, acetonitrile, formic acid)
-
LC-MS system with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of ~1 mg/mL. Dilute as needed for analysis (e.g., 1-10 µg/mL).[10]
-
Liquid Chromatography (LC): Inject the sample onto a C18 reversed-phase column. Elute with a suitable gradient of acetonitrile in water (both containing 0.1% formic acid).[10]
-
Mass Spectrometry (MS):
-
Ionization: Use positive mode Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire a full scan (e.g., m/z 300-1500) to identify the molecular ion ([M+H]⁺, [M+Na]⁺) of the intact peptide. Note any in-source decay products (e.g., [M-100+H]⁺).[10]
-
MS/MS (Tandem MS): Isolate the molecular ion and subject it to Collision-Induced Dissociation (CID). Acquire the product ion spectrum and look for characteristic fragments, such as the neutral loss of 56 or 100 Da.[10]
-
Visualization: MS Analysis Logical Flow
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 8. benchchem.com [benchchem.com]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Diamine Protection: A Comparative Analysis of Boc vs. Cbz Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the selective protection of functional groups is a cornerstone of success. Diamines, with their dual nucleophilic centers, present a unique challenge: how to selectively functionalize one amine while the other remains masked. The choice of protecting group is therefore not merely a routine step, but a critical strategic decision that dictates reaction pathways, influences yields, and ultimately determines the feasibility of a synthetic route.
This guide provides an in-depth, objective comparison of two of the most stalwart protecting groups in the chemist's arsenal for diamine protection: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
The Fundamental Principle: Orthogonality in Diamine Protection
The concept of "orthogonality" is paramount when discussing protecting groups.[1] In the context of a diamine, an ideal orthogonal protection strategy allows for the selective deprotection of one amine group in the presence of the other, which is protected by a different group.[2] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The Boc group, being acid-labile, and the Cbz group, which is typically removed by catalytic hydrogenolysis, are a classic example of an orthogonal pair, enabling the stepwise functionalization of a diamine.[2][3][4]
The Contenders: A Head-to-Head Comparison
While both Boc and Cbz are carbamate-based protecting groups, their subtle yet significant differences in stability, steric hindrance, and deprotection mechanisms have profound implications for their application in diamine synthesis.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl or Z) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | (Boc)₂O, base (e.g., TEA, NaHCO₃), in a solvent like THF or CH₂Cl₂.[3] | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions.[5] |
| Deprotection Method | Acidolysis: Strong acids like trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane.[3][6] | Hydrogenolysis: H₂, Pd/C catalyst in a solvent like MeOH or EtOAc.[6][7] |
| Stability | Stable to: Catalytic hydrogenation, most nucleophiles, and basic conditions.[3][8] | Stable to: Mildly acidic and basic conditions.[3][9] |
| Lability | Labile to: Strong acids.[3] Can also be cleaved by heat. | Labile to: Catalytic hydrogenation, strong acids (harsher than for Boc), and some other transition metal catalysts.[5] |
| Byproducts | Isobutylene and CO₂ (gaseous).[3] | Toluene and CO₂ (gaseous).[3] |
Mono-Protection of Symmetrical Diamines: A Practical Challenge
The selective mono-protection of a symmetrical diamine is a common synthetic hurdle, as the formation of the di-protected byproduct is often a competing reaction.[10] Several strategies have been developed to favor mono-protection, with varying degrees of success for both Boc and Cbz groups.
Mono-Boc Protection Strategies
A widely adopted and effective method for mono-Boc protection involves the in situ mono-protonation of the diamine. By adding one equivalent of an acid (like HCl), one of the amino groups is effectively deactivated as its ammonium salt, leaving the other free to react with the Boc anhydride.[11][12][13]
Experimental Protocol: Mono-Boc Protection of Cyclohexane-1,2-diamine [12]
-
To a solution of (1R,2R)-cyclohexane-1,2-diamine (1 eq) in anhydrous methanol at 0 °C under stirring, add dropwise freshly distilled Me₃SiCl (1 eq).
-
Allow the mixture to come to room temperature. A white precipitate of the mono-hydrochloride salt may form.
-
Add water (1 mL) followed by a solution of (Boc)₂O (1 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the aqueous layer to pH >12 with 2N NaOH.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the mono-Boc protected diamine.
This "mono-protonation" strategy has been successfully applied to a range of diamines, with reported yields for various substrates presented in the table below.
| Diamine | Yield of Mono-Boc Product (%) |
| Cyclohexane-1,2-diamine | 66 |
| 1,2-Diphenylethane-1,2-diamine | 45 |
| 1,3-Diaminopropane | 72 |
| 1,4-Diaminobutane | 86 (different protocol)[14] |
| 1,5-Diaminopentane | 65 |
| 1,6-Diaminohexane | 87 |
Data compiled from Servín, F. A., et al. (2017)[12] and a separate protocol for 1,4-diaminobutane.[14]
Mono-Cbz Protection Strategies
Achieving selective mono-Cbz protection often relies on controlling stoichiometry and reaction conditions. While the mono-protonation strategy is less commonly cited for Cbz protection, careful addition of Cbz-Cl to the diamine can provide the desired mono-protected product. The inherent crystallinity of many Cbz-protected compounds can also facilitate purification by recrystallization, which is a significant advantage in large-scale synthesis.[15]
Experimental Protocol: General Mono-Cbz Protection of a Diamine
-
Dissolve the diamine (1 eq) in a suitable solvent such as dichloromethane or aqueous dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium carbonate or triethylamine (1.1 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, perform an aqueous work-up. Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Navigating Selectivity: Primary vs. Secondary Amines
In cases of unsymmetrical diamines containing both primary and secondary amines, the inherent difference in nucleophilicity and steric hindrance can be exploited for selective protection. Primary amines are generally more reactive towards both (Boc)₂O and Cbz-Cl, allowing for their selective protection in the presence of secondary amines by using one equivalent of the protecting group reagent.[16]
The Deprotection Decision: A Critical Juncture
The choice between Boc and Cbz protection is often dictated by the functional groups present in the rest of the molecule and the desired synthetic endgame. The orthogonality of their deprotection conditions is a key strategic advantage.[4]
Boc Deprotection: The Acid-Labile Route
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in an organic solvent.[6] This method is generally clean and high-yielding. However, care must be taken with acid-sensitive functional groups elsewhere in the molecule.
Figure 1. Boc deprotection workflow.
Cbz Deprotection: The Reductive Cleavage
The Cbz group is classically removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.[7] This makes Cbz an excellent choice when the substrate contains acid-sensitive moieties. However, this method is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.
Figure 2. Cbz deprotection workflow.
Orthogonal Protection in Action: A Synthetic Strategy
The true power of using both Boc and Cbz protecting groups lies in their application in a multi-step synthesis where sequential manipulation of the two amine groups of a diamine is required.
Figure 3. Orthogonal protection/deprotection workflow.
Conclusion: Making the Right Strategic Choice
The decision to use Boc or Cbz for diamine protection is not a matter of one being universally superior to the other, but rather a nuanced choice based on the specific demands of the synthetic route.
Choose Boc protection when:
-
Your molecule contains functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, benzyl ethers).
-
A mild acid-labile deprotection is compatible with your overall synthetic strategy.
-
Well-established and high-yielding mono-protection protocols are desired.[12][13]
Choose Cbz protection when:
-
Your molecule is sensitive to strong acids.
-
Orthogonality to acid-labile protecting groups like Boc is required.
-
The crystallinity of the Cbz-protected intermediate can aid in purification.[15]
-
Cost-effectiveness is a primary concern for large-scale synthesis.[15]
By understanding the fundamental principles of each protecting group and considering the specific context of your synthesis, you can strategically employ Boc and Cbz protection to navigate the complexities of diamine chemistry and achieve your synthetic goals with greater efficiency and control.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 11. bioorg.org [bioorg.org]
- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 13. redalyc.org [redalyc.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. pittelkow.kiku.dk [pittelkow.kiku.dk]
A Comparative Guide to the Synthesis of Chiral Amines: Biocatalysis vs. Transition-Metal Catalysis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a critical step in the creation of novel therapeutics and agrochemicals. This guide provides an objective comparison of three leading methodologies: biocatalytic synthesis using transaminases and imine reductases, and transition-metal-catalyzed asymmetric hydrogenation. By presenting quantitative performance data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the optimal synthetic pathway for their specific needs.
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules. The demand for enantiomerically pure amines has driven the development of highly selective and efficient synthetic methods. While classical resolution techniques are still employed, catalytic asymmetric methods have become the cornerstone of modern organic synthesis, offering superior atom economy and stereocontrol.[1][2]
This guide focuses on the synthesis of a model compound, (S)-1-phenylethylamine, to provide a direct comparison of the different approaches.
Performance Comparison
The following table summarizes the performance of transaminase, imine reductase, and rhodium-catalyzed asymmetric hydrogenation in the synthesis of (S)-1-phenylethylamine, highlighting key metrics such as yield, enantiomeric excess (e.e.), and reaction conditions.
| Method | Catalyst | Substrate | Yield (%) | e.e. (%) | Temperature (°C) | Pressure (bar) | Reaction Time (h) |
| Biocatalysis | |||||||
| Transaminase | Transaminase from Ruegeria pomeroyi | Acetophenone | >90 | >99 | 30 | Ambient | 96 |
| Imine Reductase | Engineered Imine Reductase | Acetophenone & Amine Source | High (up to 97% conversion reported for similar substrates) | >99 | ~30 | Ambient | 24 |
| Transition-Metal Catalysis | |||||||
| Asymmetric Hydrogenation | Rhodium Complex with Chiral Ligand | N-(1-phenylethylidene)aniline | High (typically >90) | >95 | 25-50 | 1-50 | 12-24 |
Experimental Protocols
Detailed methodologies for the synthesis of (S)-1-phenylethylamine using each of the three catalytic systems are provided below.
Biocatalytic Synthesis using Transaminase
This protocol describes the asymmetric synthesis of (S)-1-phenylethylamine from acetophenone using a transaminase enzyme.
Materials:
-
Acetophenone
-
Isopropylamine (IPA)
-
Transaminase from Ruegeria pomeroyi (whole cells or purified enzyme)
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium phosphate buffer (50 mM, pH 7.5)
-
Hydrochloric acid (conc.)
-
Sodium hydroxide (conc.)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure: [3]
-
Prepare a 10 mL reaction mixture in a suitable vessel by dissolving 1283 µl of isopropylamine in 10 ml of 50 mM sodium phosphate buffer.
-
Add 6.18 mg of PLP to the solution to a final concentration of 2.5 mM.
-
Adjust the pH of the solution to 7.5 using concentrated HCl and NaOH.
-
Add 16.75 U/ml (670 mg) of the transaminase enzyme (as cultivated dry weight E. coli whole cells).
-
Initiate the reaction by adding 300 mM of acetophenone.
-
Maintain the reaction at 30°C with constant stirring for 96 hours. To shift the reaction equilibrium, a constant vacuum can be applied to remove the acetone by-product.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, centrifuge the reaction mixture to remove the cells.
-
Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-phenylethylamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Biocatalytic Synthesis using Imine Reductase (Reductive Amination)
This protocol outlines the general procedure for the asymmetric reductive amination of a ketone using an imine reductase.
Materials:
-
Ketone (e.g., Acetophenone)
-
Amine source (e.g., Isopropylamine or Ammonia)
-
Imine Reductase (IRED) or Reductive Aminase (RedAm)
-
NADP⁺
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure: [4]
-
In a reaction vessel, prepare a solution containing the ketone (5 mM), amine source (1-50 equivalents), NADP⁺ (1 mM), and D-glucose (30 mM) in Tris-HCl buffer (100 mM, pH 9.0).
-
Add the imine reductase (1 mg/ml) and glucose dehydrogenase (0.7 mg/ml).
-
Incubate the reaction at 25°C with shaking (220 rpm) for 24 hours.
-
Monitor the conversion of the ketone to the amine product by HPLC or GC-FID analysis.
-
After the reaction is complete, extract the product with an organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the chiral amine.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Transition-Metal Catalyzed Asymmetric Hydrogenation
This protocol provides a general method for the rhodium-catalyzed asymmetric hydrogenation of an imine to a chiral amine.
Materials:
-
Imine precursor (e.g., N-(1-phenylethylidene)aniline)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos)
-
Anhydrous, degassed solvent (e.g., methanol, toluene, or dichloromethane)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor and the chiral phosphine ligand in the anhydrous, degassed solvent to form the catalyst solution. Stir for 15-30 minutes at room temperature.
-
In a separate autoclave or high-pressure reactor, dissolve the imine precursor in the same solvent.
-
Transfer the catalyst solution to the reactor containing the imine substrate under an inert atmosphere.
-
Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50°C) for 12-24 hours.
-
Monitor the reaction by TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the chiral amine.
-
Determine the enantiomeric excess by chiral HPLC.
Method Comparison and Workflow Visualization
The choice between biocatalysis and transition-metal catalysis depends on several factors, including substrate scope, desired stereoselectivity, process scalability, and sustainability considerations.
Biocatalysis (Transaminases and Imine Reductases)
Advantages:
-
High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (>99% e.e.).[5]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption.[6]
-
High Specificity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups.
-
Sustainability: Biocatalysts are derived from renewable resources and are biodegradable.[6]
Disadvantages:
-
Narrow Substrate Scope: Wild-type enzymes may have a limited range of acceptable substrates, although protein engineering can broaden this scope.[5]
-
Enzyme Inhibition: Substrate or product inhibition can sometimes limit reaction efficiency.
-
Cofactor Dependence: Imine reductases require a stoichiometric amount of a cofactor (NAD(P)H), necessitating a cofactor regeneration system for cost-effectiveness.[7]
-
Process Optimization: Reaction equilibrium can be unfavorable, requiring strategies like product removal to drive the reaction to completion.[8]
Transition-Metal Catalysis (Asymmetric Hydrogenation)
Advantages:
-
Broad Substrate Scope: Transition-metal catalysts are often applicable to a wider range of substrates compared to wild-type enzymes.[9]
-
High Turnover Numbers: These catalysts can be highly efficient, allowing for low catalyst loadings.
-
Well-Established Technology: A vast library of chiral ligands and reaction conditions have been developed and optimized over several decades.
-
Scalability: Homogeneous and heterogeneous catalytic processes are generally well-suited for large-scale industrial production.[9]
Disadvantages:
-
Harsh Reaction Conditions: Often require elevated temperatures and pressures of flammable hydrogen gas.[6]
-
Cost and Toxicity of Metals: Many catalysts are based on precious and potentially toxic heavy metals like rhodium, iridium, and ruthenium, which require removal from the final product.[9]
-
Ligand Synthesis: The synthesis of chiral ligands can be complex and expensive.
-
Lower Selectivity in Some Cases: While often highly selective, achieving >99% e.e. can be more challenging than with biocatalysts for certain substrates.
Conclusion
The synthesis of chiral amines can be effectively achieved through both biocatalytic and transition-metal-catalyzed routes. Biocatalysis, with enzymes like transaminases and imine reductases, offers a green and highly selective approach, particularly advantageous for producing enantiopure compounds under mild conditions. Transition-metal catalysis, exemplified by rhodium-catalyzed asymmetric hydrogenation, provides a robust and broadly applicable method that is well-established for industrial-scale synthesis.
The selection of the most appropriate method will depend on a careful evaluation of the specific synthetic challenge, considering factors such as substrate availability, desired purity, process economics, and sustainability goals. As both fields continue to advance, a combination of chemo- and biocatalytic strategies will likely play an increasingly important role in the efficient and responsible synthesis of chiral amines for the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 9. pharmasalmanac.com [pharmasalmanac.com]
The Pivotal Role of (R)-3-Boc-amino-butylamine in the Development of Potent Dipeptidyl Peptidase-4 Inhibitors
(R)-3-Boc-amino-butylamine stands as a critical chiral building block in the synthesis of highly effective dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral medications for the management of type 2 diabetes. Its primary significance lies not in its own biological activity, but in its role as a key intermediate that enables the stereospecific synthesis of potent drugs like Sitagliptin. The precise (R)-configuration of this amine is paramount for the optimal binding and inhibitory activity of the final drug molecule against the DPP-4 enzyme.
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood sugar levels by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.
This guide provides a comparative overview of the efficacy of Sitagliptin, a prominent DPP-4 inhibitor synthesized using this compound, against other major DPP-4 inhibitors.
Comparative Efficacy of DPP-4 Inhibitors
The efficacy of DPP-4 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several marketed DPP-4 inhibitors, highlighting the performance of Sitagliptin.
| Drug | Chiral Amine Precursor | DPP-4 IC50 (nM) |
| Sitagliptin | This compound | 18 - 27 |
| Alogliptin | (R)-3-Aminopiperidine derivative | <10 |
| Saxagliptin | N-Boc-3-hydroxy-L-adamantylglycine | 50 |
| Vildagliptin | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 62 |
| Linagliptin | (R)-3-Boc-aminopiperidine | 1 |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here are compiled from various scientific sources for comparative purposes.
The Criticality of Chirality: The Case of Sitagliptin
The "R" configuration of the 3-amino group in Sitagliptin, derived from this compound, is essential for its potent inhibitory activity. The (S)-enantiomer of Sitagliptin is significantly less active. This stereoselectivity is a common feature in drug-receptor interactions, where a precise three-dimensional arrangement of atoms is necessary for optimal binding to the target enzyme's active site. The use of enantiomerically pure starting materials like this compound is therefore a cornerstone of modern drug synthesis to ensure the production of the desired, active enantiomer.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A common method to determine the IC50 of a DPP-4 inhibitor is a fluorometric assay.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. In the presence of an inhibitor, the rate of AMC production is reduced.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (e.g., Sitagliptin) and a known inhibitor as a positive control
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the test compound dilutions. Include wells with enzyme and buffer only (no inhibitor) as a control for 100% enzyme activity, and wells with buffer only as a blank.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.
Synthesis of Sitagliptin from this compound (Simplified Overview)
The synthesis of Sitagliptin is a multi-step process. A key step involves the coupling of the deprotected (R)-3-amino-butylamine moiety with a trifluorophenylacetic acid derivative and subsequent cyclization to form the final triazolopiperazine structure. The Boc (tert-butoxycarbonyl) group in this compound serves as a protecting group for the amine, which is removed at a later stage in the synthesis. This protection strategy is crucial for achieving the desired chemical transformations selectively.
Visualizing the Molecular Interactions and Workflow
To better understand the underlying mechanisms and processes, the following diagrams illustrate the DPP-4 inhibition pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: Signaling pathway of DPP-4 inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-Boc-amino-butylamine for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of (R)-3-Boc-amino-butylamine (CAS: 170367-69-8), a common intermediate in organic synthesis. By adhering to these procedures, researchers can minimize risks and uphold the highest standards of laboratory safety.
Understanding the Hazard Profile of this compound
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound, also known as tert-butyl (R)-(4-aminobutan-2-yl)carbamate, is a carbamate-protected amine. While specific hazard data for this compound is limited, structurally similar compounds and the general class of amines and carbamates warrant a cautious approach.
Always consult the most current Safety Data Sheet (SDS) for detailed information.[1] The primary concerns when handling this compound include potential skin and eye irritation.[2]
Immediate Safety and Handling Precautions
Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. All personnel handling this compound or its waste must wear the following:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection : A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key properties of this compound.
| Property | Value |
| CAS Number | 170367-69-8 |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Synonyms | tert-butyl (R)-(4-aminobutan-2-yl)carbamate |
| Recommended Storage | Store in a cool, well-ventilated area away from incompatible substances like acids and oxidizing agents.[3][4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[4][5]
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[6]
-
Solid Waste : Collect any solid this compound waste, including residual powder and contaminated items (e.g., weighing papers, pipette tips), in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste : If the compound is in a solution, collect the liquid waste in a separate, dedicated container for hazardous liquid waste. The container must be compatible with the solvent used.
-
Empty Containers : Triple rinse empty containers with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. Once decontaminated, deface the original label and dispose of the container according to your institution's policies.[8]
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for safe handling and disposal.[5][9]
-
Container Selection : Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof closure. Plastic containers are often preferred for their durability.[5]
-
Labeling : All waste containers must be clearly labeled with a hazardous waste tag. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[6]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[10]
-
Store containers in a cool, well-ventilated area away from direct sunlight and sources of heat or ignition.[4]
-
Ensure that incompatible waste streams are physically separated to prevent accidental mixing.[6]
-
Containers must remain closed except when adding waste.
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[4][8]
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved laboratory procedure.
-
Contact your EHS office or a certified waste broker to schedule a pickup of the full waste containers.[11]
-
Maintain accurate records of all hazardous waste generated and disposed of, as required by regulations.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
For Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or absorbent pads.[12]
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
-
-
For Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure that this chemical is managed in a manner that is safe, compliant, and minimizes environmental impact. Always prioritize safety and consult your institution's specific guidelines and the chemical's SDS.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. file.leyan.com [file.leyan.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
- 12. assets.greenbook.net [assets.greenbook.net]
Personal protective equipment for handling (R)-3-Boc-amino-butylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-3-Boc-amino-butylamine (CAS: 170367-69-8).[1] Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.
This compound , also known as tert-butyl (R)-(4-aminobutan-2-yl)carbamate, requires careful handling due to its potential hazards.[1] While specific toxicological properties may not be extensively documented, it is prudent to treat this compound with a high degree of caution, similar to other aminobutylamine derivatives which can be harmful if swallowed, in contact with skin, or inhaled.
Hazard Assessment and Engineering Controls
A thorough risk assessment should be conducted before commencing any work with this compound. All handling of this compound, especially when dealing with powdered forms or preparing solutions, must be carried out in a certified chemical fume hood to minimize the risk of inhalation. The laboratory should be well-ventilated, and eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Chemical Splash Goggles | Must be compliant with ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and change gloves immediately if contaminated. Double-gloving is advised for moderate to high-hazard activities. |
| Body Protection | Laboratory Coat | A long-sleeved, fully-buttoned lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood / Respirator | All manipulations should be performed within a chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for safety and to prevent contamination.
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent pads to contain any potential spills.
-
Weighing and Transfer : Conduct all weighing and transferring of the compound within the fume hood. Use tools such as spatulas and weighing paper, and handle them carefully to avoid generating dust.
-
Solution Preparation : When preparing solutions, slowly add the compound to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Emergency Procedures
-
Minor Spill : In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[2]
-
Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[2][3]
-
Solutions : Collect all aqueous and organic solutions containing this compound in separate, appropriately labeled hazardous waste containers.[2][3] Never dispose of solutions down the drain.[3]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. After decontamination, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.
Below is a diagram illustrating the safe handling and disposal workflow for this compound.
Caption: A flowchart outlining the key steps for safely handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
